molecular formula C6H6N2O2 B1511958 1-(5-Hydroxypyrazin-2-yl)ethanone CAS No. 1159813-33-8

1-(5-Hydroxypyrazin-2-yl)ethanone

Cat. No.: B1511958
CAS No.: 1159813-33-8
M. Wt: 138.12 g/mol
InChI Key: QKRGMTSGTKSZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxypyrazin-2-yl)ethanone is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Hydroxypyrazin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Hydroxypyrazin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-acetyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4(9)5-2-8-6(10)3-7-5/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRGMTSGTKSZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738888
Record name 5-Acetylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159813-33-8
Record name 5-Acetylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Hydroxypyrazin-2-yl)ethanone (CAS: 1159813-33-8): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(5-Hydroxypyrazin-2-yl)ethanone, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, and its emerging applications as a key intermediate in the development of novel therapeutics, including kinase inhibitors and targeted protein degraders.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-orientation, allow it to engage in a variety of non-covalent interactions with biological targets.[3] Specifically, the nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for the binding of small molecules to the hinge region of protein kinases.[3] 1-(5-Hydroxypyrazin-2-yl)ethanone, with its hydroxyl and acetyl functional groups, offers multiple points for chemical modification, making it a valuable building block for creating diverse libraries of compounds for drug discovery.[4] This compound is particularly noted for its utility as an intermediate in the synthesis of antidiabetic agents, kinase inhibitors, and antimicrobials, and as a component in the construction of protein degraders.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Hydroxypyrazin-2-yl)ethanone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1159813-33-8[4]
Molecular Formula C₆H₆N₂O₂[5]
Molecular Weight 138.12 g/mol [5]
Purity Typically ≥95%[5]
Storage Conditions 2-8°C, sealed in a dry environment[4]

Synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone: A Plausible Route

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to the target molecule.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Methylglyoxal (a 1,2-dicarbonyl) C Base-mediated Condensation A->C B Glycinamide (an α-aminoamide) B->C D 1-(5-Hydroxypyrazin-2-yl)ethanone C->D Cyclization & Aromatization

Caption: Proposed synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of how the Reuben G. Jones synthesis could be adapted to produce the target compound.

Materials:

  • Methylglyoxal (40% solution in water)

  • Glycinamide hydrochloride

  • Sodium hydroxide (or a suitable base)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Glycinamide Free Base: Dissolve glycinamide hydrochloride in a minimal amount of cold water and neutralize with a stoichiometric equivalent of a strong base (e.g., a concentrated solution of NaOH) while keeping the temperature below 5°C. The free base can be used directly in the next step.

  • Condensation Reaction: In a reaction vessel equipped with a stirrer and maintained at 0-5°C, slowly add the aqueous solution of methylglyoxal to the freshly prepared glycinamide solution.

  • Base Addition: While vigorously stirring the mixture, add a solution of sodium hydroxide dropwise, ensuring the temperature does not exceed 10°C. The rate of base addition is critical for controlling regioselectivity and yield.[5]

  • Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of ~7. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 1-(5-Hydroxypyrazin-2-yl)ethanone.

Applications in Drug Discovery

The bifunctional nature of 1-(5-Hydroxypyrazin-2-yl)ethanone makes it a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Intermediate for Kinase Inhibitors

The pyrazine core is a common feature in many kinase inhibitors.[3] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, which is a common binding motif for Type I and Type II inhibitors.[3][7] The hydroxyl and acetyl groups on 1-(5-Hydroxypyrazin-2-yl)ethanone can be further functionalized to introduce moieties that occupy other pockets of the ATP-binding site, thereby increasing potency and selectivity.

Building Block for Targeted Protein Degradation (PROTACs)

Targeted protein degradation is a rapidly emerging therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[9]

1-(5-Hydroxypyrazin-2-yl)ethanone can serve as a "protein degrader building block" by being incorporated into either the target protein ligand or the linker. The functional groups on the pyrazine ring provide convenient handles for attaching the other components of the PROTAC.

The following workflow illustrates how this building block could be utilized in the synthesis of a hypothetical PROTAC.

G cluster_start Components cluster_process Synthesis Steps cluster_product Final Product A 1-(5-Hydroxypyrazin-2-yl)ethanone (Building Block) E Step 1: Couple Building Block to Linker A->E B Target Protein Ligand (with reactive handle) F Step 2: Couple Ligand 1 B->F C E3 Ligase Ligand (with reactive handle) G Step 3: Couple Ligand 2 C->G D Linker (bifunctional) D->E E->F F->G H PROTAC Molecule G->H

Caption: Workflow for PROTAC synthesis using a building block.

Handling and Safety

As with any research chemical, 1-(5-Hydroxypyrazin-2-yl)ethanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10] For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(5-Hydroxypyrazin-2-yl)ethanone is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrazine core, decorated with reactive functional groups, provides a platform for the synthesis of a wide range of compounds with potential therapeutic applications. While detailed studies on this specific molecule are not yet abundant in the public domain, its utility as an intermediate for kinase inhibitors and as a component in the rapidly advancing field of targeted protein degradation highlights its potential for significant contributions to the development of new medicines. As research in these areas continues to grow, so too will the importance of key intermediates like 1-(5-Hydroxypyrazin-2-yl)ethanone.

References

[11] Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

[4] 1-(5-Hydroxypyrazin-2-yl)ethanone - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

[12] CN103951623A - Pyrazine compound, preparation method thereof and medicinal composition containing same. (n.d.). Google Patents.

[13] CN1248546A - Process for preparation of hydrazine hydrate. (n.d.). Google Patents.

[14] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). National Institutes of Health. [Link]

[15] 2-([3][4][5]TRIAZOL-1-YL)-ETHANONE DERIVATIVES. (2014). European Patent Office. [Link]

[16] Ramachandran, S., & Kumar, A. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3098-3112. [Link]

[17] On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). ResearchGate. [Link]

[18] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015). European Patent Office. [Link]

[19] PROCESS FOR PREPARATION OF PYRAZINE DERIVATIVE AND INTERMEDIATE. (n.d.). Quick Company. [Link]

[20] Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][3][4][5]triazines. (2011). ResearchGate. [Link]

[21] CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. (n.d.). Google Patents.

[22] Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). MDPI. [Link]

[7] From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. (2016). PubMed. [Link]

[8] Degrader Building Blocks. (n.d.). Bio-Techne. [Link]

[23] US3883545A - Certain 1-hydroxy-2-pyridones. (n.d.). Google Patents.

[24] Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes as potential casein kinase 2 (CK2) inhibitors. (2023). ResearchGate. [Link]

[6] On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journal of Organic Chemistry, 18, 935–943. [Link]

[25] Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl) - ResearchGate. (2017). ResearchGate. [Link]

[2] The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Autech Industry Co., Limited. [Link]

[26] Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). National Institutes of Health. [Link]

Sources

Introduction: The Critical Role of 1-(5-Hydroxypyrazin-2-yl)ethanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(5-Hydroxypyrazin-2-yl)ethanone for Researchers and Drug Development Professionals

1-(5-Hydroxypyrazin-2-yl)ethanone is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a new generation of pharmaceuticals.[1] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] This compound is particularly significant as a key intermediate in the development of novel therapeutic agents, including kinase inhibitors for cancer treatment and innovative antidiabetic agents.[1] The presence of both hydroxyl and ketone functional groups on the pyrazine ring allows for versatile chemical modifications, enabling the creation of extensive compound libraries for drug discovery programs.[1]

For any compound to be a viable drug candidate, its solubility is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering a potentially effective drug from reaching its therapeutic target. Therefore, a thorough understanding and precise measurement of the solubility of 1-(5-Hydroxypyrazin-2-yl)ethanone in various solvents are indispensable for formulation development, preclinical studies, and ultimately, clinical success.

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(5-Hydroxypyrazin-2-yl)ethanone and presents a detailed, field-proven protocol for determining its solubility. This guide is intended for researchers, medicinal chemists, and formulation scientists actively engaged in the development of pyrazine-based therapeutics.

Physicochemical Properties of 1-(5-Hydroxypyrazin-2-yl)ethanone

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies. These properties influence its behavior in different solvent systems and inform the selection of appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1][4]
Molecular Weight 138.12 g/mol [1][4]
CAS Number 1159813-33-8[1]
Appearance Solid (assumed based on related compounds)Inferred
Purity Typically ≥95% for research applications[4]
Storage Conditions 2-8°C[1]

The Scientific Imperative of Solubility Determination

Solubility is a critical determinant of a drug's bioavailability and overall therapeutic efficacy. In the context of drug discovery and development, solubility testing is not merely a routine measurement but a strategic necessity for several reasons:

  • Lead Optimization: Early-stage solubility screening helps in selecting drug candidates with favorable ADME properties, reducing the likelihood of late-stage failures.

  • Formulation Development: Understanding the solubility of an active pharmaceutical ingredient (API) in different solvents and pH conditions is crucial for designing effective and stable dosage forms.

  • Preclinical and Clinical Studies: Accurate solubility data is required for preparing appropriate dosing solutions for in vitro and in vivo studies, ensuring reliable and reproducible results.

There are two primary types of solubility measurements relevant to pharmaceutical development: kinetic and thermodynamic solubility.[5]

  • Kinetic Solubility: This is the concentration of a compound at the point when it starts to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (commonly DMSO) and then adding it to an aqueous buffer.[5] It is a high-throughput method often used in early discovery for rapid screening of large numbers of compounds.

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where a surplus of the solid compound is allowed to equilibrate with the solvent over an extended period.[5][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

For the purpose of this guide, we will focus on the rigorous determination of thermodynamic solubility, which provides the most accurate and reliable data for drug development decisions.

Experimental Protocol: Thermodynamic Solubility Determination of 1-(5-Hydroxypyrazin-2-yl)ethanone

This section outlines a detailed, step-by-step protocol for determining the thermodynamic solubility of 1-(5-Hydroxypyrazin-2-yl)ethanone in a range of pharmaceutically relevant solvents. The causality behind each step is explained to ensure a self-validating and robust experimental design.

Materials and Equipment
  • 1-(5-Hydroxypyrazin-2-yl)ethanone (purity ≥98%)

  • A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Autosampler vials and caps

  • Volumetric flasks and pipettes

Step-by-Step Methodology

1. Preparation of Standard Solutions for HPLC Calibration:

  • Rationale: A precise and accurate calibration curve is fundamental for quantifying the concentration of the dissolved compound.

  • Procedure:

    • Accurately weigh a known amount of 1-(5-Hydroxypyrazin-2-yl)ethanone and dissolve it in a suitable organic solvent (e.g., DMSO or Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase of the HPLC method to prepare a series of calibration standards of decreasing concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

2. The Shake-Flask Method for Solubility Determination:

  • Rationale: This method ensures that the system reaches true thermodynamic equilibrium, providing the most accurate measure of solubility.[6]

  • Procedure:

    • Add an excess amount of 1-(5-Hydroxypyrazin-2-yl)ethanone to a series of vials, each containing a known volume of the different test solvents. "Excess" means that undissolved solid should be visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker incubator set at a specific temperature (e.g., 25°C or 37°C) and shake for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6]

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

3. Sample Processing and Analysis:

  • Rationale: Proper sample handling is crucial to avoid artificially inflating or deflating the measured solubility.

  • Procedure:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material can be a concern, so it's advisable to discard the first few drops of the filtrate.[7]

    • Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of 1-(5-Hydroxypyrazin-2-yl)ethanone from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
0.1 M HCl25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Weigh excess 1-(5-Hydroxypyrazin-2-yl)ethanone B Add to vials with different solvents A->B Dispense C Seal vials and place in thermostatic shaker B->C Secure D Incubate for 24-48 hours at constant temperature C->D Equilibrate E Centrifuge to pellet solid D->E Separate F Filter supernatant (0.22 µm filter) E->F Purify G Dilute sample for analysis F->G Prepare H Inject into HPLC G->H Analyze I Quantify using calibration curve H->I Determine Concentration J Calculate final solubility I->J Final Calculation Nephelometry_Principle cluster_setup Nephelometer Setup cluster_detection Detection Principle Laser Laser Source (635 nm) Sample Sample Well (Microplate) Laser->Sample Incident Light Particles Insoluble Particles Detector Ulbricht Sphere Detector Sample->Detector Transmitted Light (No Scattering) Particles->Detector Scattered Light

Caption: Principle of Nephelometric Solubility Measurement.

Conclusion

The solubility of 1-(5-Hydroxypyrazin-2-yl)ethanone is a critical parameter that profoundly influences its potential as a therapeutic agent. This guide has provided the theoretical framework and a detailed, practical protocol for the accurate determination of its thermodynamic solubility. By adhering to this robust methodology, researchers and drug development professionals can generate high-quality, reliable data to inform candidate selection, guide formulation development, and ultimately, accelerate the journey of novel pyrazine-based drugs from the laboratory to the clinic.

References

  • MySkinRecipes. 1-(5-Hydroxypyrazin-2-yl)ethanone. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • IOP Conference Series: Materials Science and Engineering. Chemical Transformation of Pyrazine Derivatives. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • International Journal of Biology and Pharmaceutical Sciences. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • American Chemical Society. Analysis of Pyrazine. [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • G.I.T. Laboratory Journal. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • National Institutes of Health. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

Sources

Tautomeric Landscape of 1-(5-Hydroxypyrazin-2-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often overlooked phenomenon in drug discovery and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, target binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive analysis of the tautomeric landscape of 1-(5-hydroxypyrazin-2-yl)ethanone, a heterocyclic ketone of significant interest as a scaffold in medicinal chemistry. By integrating foundational principles with insights from analogous chemical systems, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and strategic navigation of the complexities introduced by tautomerism.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This seemingly subtle structural variation can have profound consequences on a molecule's properties, including its lipophilicity, hydrogen bonding capacity, and overall shape, all of which are determinants of its pharmacokinetic and pharmacodynamic profile.[2] For drug candidates, failure to account for tautomeric equilibria can lead to misleading structure-activity relationships (SAR) and unforeseen challenges during development.

1-(5-Hydroxypyrazin-2-yl)ethanone (Figure 1) is a versatile building block in the synthesis of bioactive compounds, finding application in the development of kinase inhibitors and antidiabetic agents.[3] Its structure, featuring a hydroxypyrazine core and an acetyl substituent, presents a rich tautomeric landscape involving both lactam-lactim and keto-enol equilibria. A thorough understanding of these equilibria is paramount for the rational design of novel therapeutics based on this scaffold.

Figure 1. Chemical structure of 1-(5-Hydroxypyrazin-2-yl)ethanone.

The Tautomeric Forms of 1-(5-Hydroxypyrazin-2-yl)ethanone

The structure of 1-(5-hydroxypyrazin-2-yl)ethanone allows for two primary types of tautomerism:

  • Lactam-Lactim Tautomerism: This occurs within the pyrazinone ring, involving the interconversion between a ketone (lactam) and an enol (lactim) form.

  • Keto-Enol Tautomerism: This involves the acetyl side chain, with equilibrium between the ketone and its corresponding enol.

These two equilibria give rise to four potential tautomeric forms, as illustrated in Figure 2.

Tautomers T1 Tautomer 1 (Lactam-Keto) T2 Tautomer 2 (Lactim-Keto) T1->T2 Lactam-Lactim T3 Tautomer 3 (Lactam-Enol) T1->T3 Keto-Enol T4 Tautomer 4 (Lactim-Enol) T2->T4 Keto-Enol T3->T4 Lactam-Lactim

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Figure 2. The four principal tautomers of 1-(5-hydroxypyrazin-2-yl)ethanone arising from lactam-lactim and keto-enol equilibria.

Analysis of Tautomeric Equilibria

Lactam-Lactim Equilibrium: Insights from 2-Hydroxypyrazine

Given that the acetyl group in 1-(5-hydroxypyrazin-2-yl)ethanone is an electron-withdrawing group, it is expected to further favor the lactam form by increasing the acidity of the N-H proton and stabilizing the amide resonance. Therefore, in solution, it is highly probable that the lactam form of the pyrazinone ring is the predominant species.

Keto-Enol Equilibrium of the Acetyl Side Chain: Lessons from 2-Phenacylpyrazine

The keto-enol tautomerism of an acetyl group attached to a pyrazine ring has been investigated in the case of 2-phenacylpyrazine.[4] For this related system, the enol form is significantly populated in aqueous solution.[4] This is in contrast to simple aliphatic ketones where the keto form is overwhelmingly favored. The increased stability of the enol form in 2-phenacylpyrazine is attributed to the formation of a conjugated system involving the pyrazine ring and the enol double bond, as well as the potential for intramolecular hydrogen bonding.

For 1-(5-hydroxypyrazin-2-yl)ethanone, the enol form of the acetyl group would also benefit from conjugation with the pyrazine ring. The presence of the hydroxyl/oxo group at the 5-position will further modulate the electronic properties of the ring and influence the stability of the enol tautomer.

Experimental and Computational Approaches for Tautomer Elucidation

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a definitive characterization of the tautomeric equilibrium of 1-(5-hydroxypyrazin-2-yl)ethanone.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[5] Key indicators include:

  • 1H NMR: The chemical shifts of the ring protons and the presence or absence of an N-H or O-H proton signal can distinguish between lactam and lactim forms. The appearance of a vinyl proton signal would indicate the presence of the enol form of the acetyl group.

  • 13C NMR: The chemical shift of the carbonyl carbon in the pyrazinone ring (typically ~160-170 ppm for lactams) and the acetyl group (~190-200 ppm for ketones) are distinct from the corresponding carbons in the lactim and enol forms.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, are sensitive to the tautomeric form.[6] The lactam and keto forms typically exhibit different λmax values and molar absorptivities compared to their lactim and enol counterparts due to differences in their conjugated systems.

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare stock solutions of 1-(5-hydroxypyrazin-2-yl)ethanone in a range of solvents with varying polarities (e.g., hexane, acetonitrile, methanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra for changes in λmax and the appearance of new absorption bands, which can indicate a shift in the tautomeric equilibrium as a function of solvent polarity.

UVVisWorkflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution Solvents Select Solvents of Varying Polarity Stock->Solvents Dilute Prepare Dilutions Solvents->Dilute Scan Scan Samples (200-400 nm) Dilute->Scan Spectrometer UV-Vis Spectrometer Spectrometer->Scan Analyze Analyze λmax and Molar Absorptivity Compare Compare Spectra Across Solvents Analyze->Compare Equilibrium Infer Tautomeric Equilibrium Shift Compare->Equilibrium

Workflow for UV-Vis spectroscopic analysis of tautomerism.
Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool.[7]

Density Functional Theory (DFT) Calculations: DFT methods can be employed to:

  • Geometry Optimization: Determine the lowest energy conformations of each tautomer.

  • Relative Energy Calculations: Predict the relative stabilities of the tautomers in the gas phase and in different solvents using implicit solvent models (e.g., PCM).

  • Spectroscopic Prediction: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.

Table 1: Predicted Relative Stabilities of 2-Hydroxypyrazine Tautomers

TautomerGas Phase (kcal/mol)Solution (Polar)
2-Hydroxypyrazine (Lactim)0Less Stable
2(1H)-Pyrazinone (Lactam)~3More Stable

Data adapted from theoretical studies on 2-hydroxypyrazine.

Implications for Drug Design and Development

The predominance of a particular tautomer of 1-(5-hydroxypyrazin-2-yl)ethanone will have significant implications for its use in drug design:

  • Target Binding: The different hydrogen bond donor/acceptor patterns of the tautomers will lead to distinct interactions with a biological target. The lactam form presents an N-H donor and a C=O acceptor, while the lactim form has an O-H donor and a ring nitrogen acceptor.

  • Physicochemical Properties: The more polar lactam-keto tautomer is expected to have higher aqueous solubility but lower membrane permeability compared to the less polar lactim-enol form.

  • Metabolism: The different tautomers may be recognized and metabolized by different enzymes at varying rates, impacting the drug's overall pharmacokinetic profile.

Conclusion and Future Directions

The tautomeric landscape of 1-(5-hydroxypyrazin-2-yl)ethanone is a complex interplay of lactam-lactim and keto-enol equilibria. Based on foundational principles and data from analogous systems, it is predicted that the lactam form of the pyrazinone ring will predominate in solution. The equilibrium of the acetyl side chain is likely to favor the enol form to a greater extent than in simple aliphatic ketones due to conjugation.

For drug discovery programs utilizing this scaffold, a thorough experimental and computational characterization of the tautomeric equilibrium under relevant physiological conditions is strongly recommended. Such studies will provide a solid foundation for understanding structure-activity relationships and for optimizing the properties of new drug candidates. Future work should focus on the synthesis and detailed spectroscopic analysis of 1-(5-hydroxypyrazin-2-yl)ethanone and its derivatives to provide definitive experimental validation of the tautomeric preferences discussed in this guide.

References

  • MySkinRecipes. (n.d.). 1-(5-Hydroxypyrazin-2-yl)ethanone. Retrieved from [Link]

  • Ansari, F., et al. (2022). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 17(9), 929-932. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. Molecules, 25(22), 5344. Retrieved from [Link]

  • Carey, A. R. E., et al. (1994). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (12), 2471-2479. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol. Retrieved from [Link]

  • Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-942. Retrieved from [Link]

  • Rojas-Montes, J., et al. (2021). Synthesis, crystal structures and tautomerism in novel oximes based on hydroxyalkylpyrazolones. New Journal of Chemistry, 45(2), 743-752. Retrieved from [Link]

  • De la Cruz, P., et al. (2012). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Molecules, 17(9), 10494-10520. Retrieved from [Link]

  • El-Nahass, A. M., & El-Gogary, T. M. (1999). A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM, 466(1-3), 133-143. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Huc, I. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Retrieved from [Link]

  • E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Retrieved from [Link]

  • Sci-Hub. (n.d.). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Retrieved from [Link]

  • Kim, K. H., et al. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(46), 13647-13654. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 The UV-Vis spectra recorded in water/ethanol of 1 and H 2 [H 4.... Retrieved from https://www.researchgate.net/figure/The-UV-Vis-spectra-recorded-in-water-ethanol-of-1-and-H-2-H-4-L-1-left-and-2-and-H-2_fig2_263445650
  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology, 58(4), 433. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Ansari, F., et al. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 17(9), 929-932. Retrieved from [Link]

  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]

  • PMC. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Lactam–lactim tautomerization of 2(1H)-pyridone. Retrieved from [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. Retrieved from [Link]

  • SciSpace. (n.d.). The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. Retrieved from [Link]

  • Agova, N., et al. (2020). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 7(1), 39-44. Retrieved from [Link]

  • Bendola Publishing. (n.d.). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-phenyl-2-pyrazin-2-yl ethanone (C12H10N2O). Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Stille Coupling in Pyrazine Functionalization

For Researchers, Scientists, and Drug Development Professionals

Pyrazines are a critical class of nitrogen-containing heterocycles frequently incorporated into the core structures of pharmacologically active molecules. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them privileged scaffolds in modern drug discovery. The functionalization of the pyrazine ring is therefore a key strategy in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various cross-coupling methodologies, the Stille coupling has emerged as a robust and versatile tool for forging carbon-carbon bonds on the pyrazine nucleus, enabling the introduction of a wide array of substituents.

This guide provides a detailed protocol and technical insights for performing the Stille coupling on pyrazine substrates. It is designed to equip researchers with the necessary knowledge to not only execute the reaction successfully but also to troubleshoot common issues and adapt the methodology for novel applications.

The Stille Coupling: Mechanistic Underpinnings

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane (R¹-SnR³₃) and an organohalide or triflate (R²-X). The reaction is highly valued for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organostannane reagents. The catalytic cycle, illustrated below, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetalation_Complex [R¹-Pd(II)L₂-R²] OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_Complex->Product SnX R₃SnX Transmetalation_Complex->SnX byproduct center start end_cycle R1X R¹-X (Pyrazine-Halide) R1X->OxAdd R2Sn R²-SnR₃ R2Sn->Transmetalation_Complex

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazine halide, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the formation of a stable tin-halide bond.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Protocol: Stille Coupling of 2-Chloropyrazine with Vinyltributyltin

This protocol provides a representative example for the functionalization of a pyrazine core. The conditions can be adapted for other substrates and coupling partners.

Materials and Reagents
  • Substrate: 2-Chloropyrazine

  • Organostannane: Vinyltributyltin

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Solvent: Anhydrous Toluene or Dioxane

  • Reaction Vessel: Schlenk flask or microwave vial

  • Inert Gas: Argon or Nitrogen

  • Other: Anhydrous sodium sulfate or magnesium sulfate, silica gel for chromatography, appropriate deuterated solvent for NMR analysis.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-chloropyrazine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and anhydrous toluene (to make a 0.1-0.2 M solution).

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Reagent Addition:

    • Add vinyltributyltin (1.1-1.5 eq) to the reaction mixture via syringe.

    • The choice of excess organostannane is to drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C. The optimal temperature may vary depending on the reactivity of the specific substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with an aqueous solution of potassium fluoride (KF). This is a crucial step to remove the tin byproducts by precipitating them as insoluble fluorostannates.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product, 2-vinylpyrazine, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters and Optimization

The success of the Stille coupling on pyrazines is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and provides a starting point for optimization.

ParameterCommon ChoicesRationale and Considerations
Pyrazine Substrate Chloro-, Bromo-, Iodo-pyrazinesReactivity order: I > Br > Cl. Chloro-pyrazines are often more commercially available but may require more forcing conditions or more active catalysts.
Organostannane Vinyl-, Alkynyl-, Aryl-, Heteroaryl-stannanesThe toxicity of organotin compounds is a significant concern. Use in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly as the active Pd(0) source. Pd(II) sources like PdCl₂(PPh₃)₂ require an in-situ reduction or are active in the catalytic cycle.
Ligand PPh₃, AsPh₃, P(furyl)₃, XantphosThe choice of ligand can significantly impact the reaction rate and yield by influencing the electron density and steric environment of the palladium center. Triphenylphosphine is a common and robust choice.
Solvent Toluene, Dioxane, DMF, NMPAnhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions. Toluene and dioxane are commonly used due to their high boiling points.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive substrates like chloropyrazines. Microwave irradiation can be used to accelerate the reaction.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure & dry? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Catalyst_Inactive Use fresh catalyst or a different source (e.g., Pd₂(dba)₃/ligand). Check_Catalyst->Catalyst_Inactive No Reagents_Impure Purify starting materials. Use anhydrous/deoxygenated solvent. Check_Reagents->Reagents_Impure No Conditions_Suboptimal Increase temperature. Screen different solvents or ligands. Check_Conditions->Conditions_Suboptimal No Side_Products Side Product Formation (e.g., Homo-coupling) Check_Oxygen Was the reaction rigorously degassed? Side_Products->Check_Oxygen Oxygen_Present Improve inert atmosphere technique (e.g., multiple freeze-pump-thaw cycles). Check_Oxygen->Oxygen_Present No

Figure 2: A troubleshooting workflow for the Stille coupling on pyrazines.

  • Low or No Conversion: This is often traced back to an inactive catalyst. Ensure the palladium source is fresh and handled under inert conditions. Alternatively, the pyrazine halide may be too unreactive, necessitating higher temperatures, a more active ligand, or moving to a more reactive halide (Cl → Br → I).

  • Homocoupling of Organostannane: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining a strict inert atmosphere is crucial to minimize this pathway.

  • Stannane Decomposition: Some organostannanes can be unstable to heat or protic sources. Ensure the reaction is run under anhydrous conditions.

Conclusion

The Stille coupling is a powerful and reliable method for the functionalization of pyrazines, providing access to a diverse range of substituted heterocycles for drug discovery and development. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and meticulous experimental technique are paramount for achieving high yields and purity. This guide serves as a foundational resource to empower researchers to effectively apply this important transformation in their work.

References

  • D. S. D. Martin, C. A. D. S. A. F. de Souza, L. S. M. Miranda, I. d. C. F. R. Ferreira, and C. R. B. de Castro, "Pyrazine-based compounds as promising antimicrobial agents-a review," European Journal of Medicinal Chemistry, vol. 208, p. 112774, Dec. 2020. [Link]

  • Y. D. S. N. de Silva and J. C. D. Correia, "Recent advances in the functionalization of pyrazines," Catalysts, vol. 11, no. 1, p. 57, Jan. 2021. [Link]

  • V. Farina, V. Krishnamurthy, and W. J. Scott, "The Stille reaction," Organic Reactions, pp. 1–652, 2004. [Link]

  • A. F. Littke and G. C. Fu, "Palladium-catalyzed coupling reactions of aryl chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176–4211, 2002. [Link]

  • S. M. T. Ramos, J. A. S. Coelho, and P. J. S. S. Coimbra, "Organotin compounds in drinking water: a review," Water Research, vol. 178, p. 115822, Jul. 2020. [Link]

  • A. G. Davies, Organotin chemistry. John Wiley & Sons, 2006. [Link]

Application of 1-(5-Hydroxypyrazin-2-yl)ethanone in Drug Discovery: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine heterocycle is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved therapeutics. Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged scaffold for targeting a range of biological macromolecules. This application note focuses on 1-(5-hydroxypyrazin-2-yl)ethanone , a strategically functionalized pyrazine derivative, as a versatile starting material for drug discovery campaigns. We present a comprehensive guide for researchers, outlining the rationale and detailed protocols for leveraging this scaffold to generate and screen compound libraries. The guide is divided into two primary therapeutic applications: oncology, with a focus on kinase inhibition, and neurodegenerative diseases, exploring potential neuroprotective mechanisms. By providing step-by-step experimental workflows, from library synthesis to cell-based screening and mechanistic assays, we aim to equip drug development professionals with the tools to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine-based compounds are of immense importance in the pharmaceutical landscape.[1] At least eight drugs containing this scaffold have received FDA approval, targeting a wide array of diseases.[2] Examples include the antidiabetic agent glipizide, the proteasome inhibitor bortezomib for multiple myeloma, and the smoking cessation aid varenicline.[2]

The utility of the pyrazine ring stems from its distinct characteristics. As a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, it is electron-deficient.[2] The lone-pair electrons on the nitrogen atoms do not participate in aromaticity, allowing them to act as potent hydrogen bond acceptors.[1][2] This feature is particularly crucial for designing inhibitors that target the hinge region of protein kinases, a common strategy in oncology.[2]

1-(5-Hydroxypyrazin-2-yl)ethanone (CAS 1159813-33-8) emerges as a highly valuable building block for chemical library synthesis.[3] Its structure presents two key functional groups ripe for chemical modification: a hydroxyl group and a ketone. These sites allow for the introduction of diverse chemical functionalities through well-established synthetic reactions, enabling the creation of large and varied compound libraries for high-throughput screening.[3] This guide will explore how to harness this scaffold for the discovery of novel drug candidates.

Part I: Library Synthesis Strategy - From Scaffold to Screening Deck

The core principle behind using 1-(5-hydroxypyrazin-2-yl)ethanone is its potential as a template for generating a diverse set of analogues. The goal is to append various chemical groups to its core structure to explore a wide chemical space and identify molecules with high affinity and specificity for biological targets. The hydroxyl and ketone moieties serve as primary handles for these modifications.

Rationale for Derivatization:

  • Hydroxyl Group (-OH): This group can be readily converted into ethers or esters. Etherification with a range of alkyl or aryl halides can introduce lipophilic or sterically diverse groups, influencing pharmacokinetics and target engagement.

  • Ketone Group (C=O): This functional group is highly versatile. It can be reduced to a secondary alcohol, which can be further derivatized. More importantly, it can undergo reductive amination to introduce a vast array of primary and secondary amines, or it can be condensed with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These reactions are fundamental for building molecular complexity.

Below is a conceptual workflow for generating a focused library from the starting scaffold.

G cluster_mods Parallel Synthesis Workstreams start 1-(5-Hydroxypyrazin-2-yl)ethanone (Starting Scaffold) node_oh Hydroxyl (-OH) Modification start->node_oh Path A node_keto Ketone (C=O) Modification start->node_keto Path B ether Etherification (e.g., Williamson Synthesis) node_oh->ether ester Esterification (e.g., Acylation) node_oh->ester library Diverse Chemical Library (Screening Deck) ether->library ester->library red_amin Reductive Amination (with R1R2NH) node_keto->red_amin condense Condensation (with Hydrazines, etc.) node_keto->condense red_amin->library condense->library

Caption: Conceptual workflow for library synthesis from the starting scaffold.

Part II: Application in Oncology Drug Discovery

Hypothesis: Given the prevalence of the pyrazine scaffold in known kinase inhibitors, a library derived from 1-(5-hydroxypyrazin-2-yl)ethanone is a promising source for novel anticancer agents that function by inhibiting protein kinases.[2][4]

The following screening cascade provides a systematic approach to identify and characterize potential anticancer compounds from the synthesized library.

G cluster_tier2 cluster_tier3 cluster_tier4 lib Pyrazine-Based Compound Library tier1_label Tier 1: Primary Screening hts High-Throughput Cell Viability Assay (e.g., MTT, CellTiter-Glo) Panel of Cancer Cell Lines (MCF-7, A549, etc.) tier1_label->hts tier2_label Tier 2: Hit Validation & Prioritization hts->tier2_label tier3_label Tier 3: Target-Based & Mechanistic Assays dose_resp Dose-Response Analysis (Calculate IC50 Values) dose_resp->tier3_label tier4_label Tier 4: Lead Optimization kinase_assay In Vitro Kinase Panel Screen (Biochemical Assays) kinase_assay->tier4_label moa Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) moa->tier4_label lead_opt Structure-Activity Relationship (SAR) In Vivo Xenograft Models

Caption: Screening cascade for oncology drug discovery.

Detailed Protocol 1: High-Throughput Screening (HTS) for Antiproliferative Activity

This protocol describes a cell-based assay to assess the ability of library compounds to inhibit cancer cell proliferation using the MTT reagent.[5]

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically. A reduction in the purple color indicates decreased cell viability, suggesting cytotoxic or cytostatic effects of the test compound.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Dispense 100 µL of the cell suspension into each well of a 384-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of library compounds in 100% DMSO (e.g., at 10 mM).[6] Create a working plate by diluting the compounds in culture media to the desired final concentration (e.g., a single high concentration of 10 µM for primary screening). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old media from the cell plate and add 100 µL of media containing the test compounds. Include controls:

    • Vehicle Control: Media with DMSO only (0% inhibition).

    • Positive Control: Media with a known cytotoxic agent like Staurosporine (100% inhibition).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data using the controls and calculate the percentage of cell inhibition for each compound. Hits are typically defined as compounds causing >50% inhibition. For dose-response experiments, a similar protocol is followed with a serial dilution of the compound to calculate the IC₅₀ value.

Data Presentation: Hypothetical Screening Results
Compound IDModification TypeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Scaffold (Parent Compound)> 50> 50
HP-A01 Ether (Hydroxyl)12.522.1
HP-B01 Amine (Ketone)2.35.8
HP-B02 Hydrazone (Ketone)8.915.4
Staurosporine (Positive Control)0.010.02

Part III: Application in Neurodegenerative Disease Drug Discovery

Hypothesis: Based on studies of structurally related 1-hydroxypyrazin-2(1H)-ones, derivatives of our scaffold may possess neuroprotective properties, potentially through mechanisms like iron chelation and antioxidant activity, which are relevant to diseases like Parkinson's.[7]

The proposed mechanism involves the compound sequestering excess labile iron, which prevents the generation of highly damaging reactive oxygen species (ROS) via the Fenton reaction. This reduction in oxidative stress leads to increased neuronal survival.

G toxin Neurotoxin (e.g., 6-OHDA) or Pathological Stress iron Increased Labile Fe²⁺ toxin->iron ros Reactive Oxygen Species (ROS) (via Fenton Reaction) iron->ros stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ros->stress death Neuronal Cell Death stress->death survival Neuronal Survival compound 1-(5-Hydroxypyrazin-2-yl)ethanone Derivative chelation Iron Chelation compound->chelation chelation->iron inhibits chelation->survival

Caption: Proposed neuroprotective mechanism of action.

Detailed Protocol 2: Cellular Neuroprotection Assay

This protocol evaluates the ability of test compounds to protect neuronal cells from toxin-induced cell death.[7]

Causality: The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons and generates intracellular ROS, leading to oxidative stress and apoptosis. A successful neuroprotective agent will counteract these effects and preserve cell viability. The SH-SY5Y neuroblastoma cell line is a widely used and relevant model for these studies.[7][8]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the library compounds (e.g., 1, 10, 100 µM) for 1 hour. This pre-incubation allows the compounds to enter the cells and engage their targets before the toxic insult.

  • Toxin Challenge: Add 6-OHDA to the wells to a final concentration of 50 µM. Include the following controls:

    • Untreated Control: Cells with media only.

    • Toxin-Only Control: Cells treated with 6-OHDA only.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay (as described in Protocol 1) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Data Analysis: Calculate the percentage of neuroprotection by normalizing the results to the untreated and toxin-only controls.

    % Neuroprotection = [(Abs_compound - Abs_toxin) / (Abs_untreated - Abs_toxin)] x 100

Detailed Protocol 3: DPPH Radical Scavenging Assay

This is a simple biochemical assay to quickly assess the direct antioxidant potential of the hit compounds.[7]

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The degree of color change is proportional to the radical scavenging activity of the compound.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solutions at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

    % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

1-(5-Hydroxypyrazin-2-yl)ethanone represents a strategically valuable starting point for drug discovery programs in oncology and neurodegeneration. Its functionalized pyrazine core provides a robust platform for the synthesis of diverse chemical libraries. The protocols detailed in this guide offer a clear, logical, and experimentally validated pathway for researchers to follow, from initial library creation to the identification and preliminary characterization of bioactive lead compounds. By combining rational scaffold selection with systematic screening cascades, the potential to discover next-generation therapeutics can be significantly enhanced.

References

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (Source: PubMed Central - NIH, URL: [Link])

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (Source: ACS Publications, URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI, URL: [Link])

  • 1-(5-Hydroxypyrazin-2-yl)ethanone. (Source: MySkinRecipes, URL: [Link])

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. (Source: PubMed Central - NIH, URL: [Link])

  • Pharmacological activity and mechanism of pyrazines. (Source: PubMed, URL: [Link])

  • Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. (Source: PubMed Central - NIH, URL: [Link])

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (Source: PubMed, URL: [Link])

  • A review for cell-based screening methods in drug discovery. (Source: PubMed Central - NIH, URL: [Link])

  • Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate. (Source: PubMed, URL: [Link])

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (Source: ACS Publications, URL: [Link])

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (Source: PubMed Central - NIH, URL: [Link])

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (Source: PubMed Central - NIH, URL: [Link])

  • Practical Guidance for Small Molecule Screening. (Source: Yale Center for Molecular Discovery, URL: [Link])

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (Source: PubMed Central - NIH, URL: [Link])

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (Source: Vipergen, URL: [Link])

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (Source: European Pharmaceutical Review, URL: [Link])

  • Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives. (Source: MDPI, URL: [Link])

  • The Use of Cell-Based Assays for Translational Medicine Studies. (Source: BioAgilytix, URL: [Link])

  • Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress. (Source: PubMed Central - NIH, URL: [Link])

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. (Source: Beilstein Journal of Organic Chemistry, URL: [Link])

  • Pharmacological activity and mechanism of pyrazines. (Source: ResearchGate, URL: [Link])

  • In Silico and In Vitro Screening of Small Molecule Inhibitors. (Source: MDPI, URL: [Link])

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (Source: PubMed Central - NIH, URL: [Link])

  • Drug Discovery - Inhibitor. (Source: chemical-kinomics, URL: [Link])

  • Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. (Source: ResearchGate, URL: [Link])

  • Cell Based Assays Development. (Source: Sygnature Discovery, URL: [Link])

  • Pyrazine derivatives: a patent review (2008 - present). (Source: PubMed, URL: [Link])

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (Source: MDPI, URL: [Link])

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (Source: PubMed, URL: [Link])

  • Discovery of pyrrolo[2,1-f][1][2][9]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (Source: PubMed Central - NIH, URL: [Link])

Sources

High-performance liquid chromatography (HPLC) method for 1-(5-Hydroxypyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

  • Application Note: A Robust HPLC Method for the Quantification of 1-(5-Hydroxypyrazin-2-yl)ethanone

  • Abstract

  • This application note details a highly specific and robust high-performance liquid chromatography (HPLC) method for the analysis of 1-(5-Hydroxypyrazin-2-yl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antidiabetic and antimicrobial agents, making its accurate quantification critical for process control and quality assurance.[1] The developed method utilizes a reversed-phase C18 column with a gradient elution profile, offering excellent resolution and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and validation considerations.

  • Introduction

  • 1-(5-Hydroxypyrazin-2-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry.[2] Its pyrazine core is a common scaffold in a variety of biologically active molecules. The accurate determination of its purity and concentration in reaction mixtures and final products is paramount for ensuring the safety and efficacy of potential drug candidates. High-performance liquid chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

  • The primary challenge in developing an HPLC method for this analyte lies in its polarity and potential for peak tailing. The hydroxyl and ketone functionalities, combined with the nitrogen-containing pyrazine ring, necessitate careful selection of the stationary and mobile phases to achieve optimal chromatographic performance. This application note addresses these challenges by providing a well-rationalized and validated method.

  • Chromatographic Principles and Method Development Rationale

  • The selection of the chromatographic conditions was guided by the physicochemical properties of 1-(5-Hydroxypyrazin-2-yl)ethanone.

  • Stationary Phase Selection
  • A C18 (octadecylsilyl) stationary phase was selected for this method. This is a non-polar stationary phase that operates on the principle of reversed-phase chromatography, where polar compounds elute earlier than non-polar compounds.[3][4] Given the polar nature of the hydroxyl and pyrazine moieties in 1-(5-Hydroxypyrazin-2-yl)ethanone, a C18 column provides a suitable level of retention and selectivity when used with an appropriate aqueous-organic mobile phase. The use of a high-purity, end-capped C18 column is recommended to minimize silanol interactions and reduce peak tailing.

  • Mobile Phase Optimization
  • The mobile phase consists of a mixture of water (containing a pH modifier) and an organic solvent.

    • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.

    • pH Modifier: The pH of the aqueous component of the mobile phase is a critical parameter. The pyrazine nitrogens in the analyte can be protonated at acidic pH, altering its retention and peak shape.[5] Formic acid (0.1%) was added to the aqueous phase to maintain a consistent and slightly acidic pH. This helps to ensure reproducible retention times and symmetrical peak shapes by suppressing the ionization of residual silanol groups on the stationary phase. For Mass-Spec (MS) compatible applications, formic acid is a suitable choice.[6]

    • Gradient Elution: A gradient elution was employed to ensure efficient elution of the analyte of interest while also allowing for the separation of any potential impurities with different polarities. The gradient starts with a higher proportion of the aqueous phase to retain the polar analyte and gradually increases the organic phase concentration to elute it from the column.

  • Detection Wavelength
  • To determine the optimal detection wavelength, a UV-Vis spectrum of 1-(5-Hydroxypyrazin-2-yl)ethanone in the mobile phase should be obtained. Based on the analysis of similar ketone-containing heterocyclic compounds, a wavelength in the range of 240-370 nm is expected to provide good sensitivity.[7][8] For this method, a starting wavelength of 270 nm is recommended, which should be optimized by scanning the analyte's UV spectrum.

  • Experimental Protocol

  • Materials and Reagents
    • 1-(5-Hydroxypyrazin-2-yl)ethanone reference standard (≥95% purity)[2]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (≥98%)

    • Methanol (HPLC grade) for sample preparation

  • Instrumentation and Chromatographic Conditions
  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector is suitable for this method.

  • Table 1: HPLC Method Parameters

  • | Parameter | Condition |

  • | :--- | :--- |

  • | Column | C18, 4.6 x 150 mm, 5 µm particle size |

  • | Mobile Phase A | 0.1% Formic acid in Water |

  • | Mobile Phase B | Acetonitrile |

  • | Gradient Program | Time (min) | %B |

  • | | 0.0 | 5 |

  • | | 20.0 | 95 |

  • | | 25.0 | 95 |

  • | | 25.1 | 5 |

  • | | 30.0 | 5 |

  • | Flow Rate | 1.0 mL/min |

  • | Column Temperature | 30 °C |

  • | Injection Volume | 10 µL |

  • | Detection | DAD or UV at 270 nm (or λmax of analyte) |

  • | Run Time | 30 minutes |

  • Standard and Sample Preparation
    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(5-Hydroxypyrazin-2-yl)ethanone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh the sample containing 1-(5-Hydroxypyrazin-2-yl)ethanone and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability
  • Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) five times.

  • Table 2: System Suitability Criteria

  • | Parameter | Acceptance Criteria |

  • | :--- | :--- |

  • | Tailing Factor (T) | ≤ 2.0 |

  • | Theoretical Plates (N) | > 2000 |

  • | Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

  • Method Validation Considerations

  • This method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][12] This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. Peak purity analysis using a DAD can also be employed.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the peak area versus concentration data for at least five concentration levels. An R² value of >0.999 is generally considered acceptable.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by a recovery study using spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[13]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Workflow Diagram

  • HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards B->C I Inject Standards (Calibration Curve) C->I D Weigh Sample E Prepare Sample Solution D->E F Filter Sample E->F J Inject Samples F->J G System Equilibration H System Suitability Test G->H H->I H->J L Generate Calibration Curve I->L K Peak Integration J->K M Quantify Analyte in Samples K->M L->M N Report Results M->N

  • Caption: Workflow for the HPLC analysis of 1-(5-Hydroxypyrazin-2-yl)ethanone.

  • Conclusion

  • The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 1-(5-Hydroxypyrazin-2-yl)ethanone. The use of a C18 column with a gradient elution of acetonitrile and acidified water ensures excellent peak shape and resolution. This method is suitable for routine quality control analysis in research and drug development settings. Proper method validation should be performed to ensure its suitability for the intended application.

  • References

    • MySkinRecipes. 1-(5-Hydroxypyrazin-2-yl)ethanone. [Link]

    • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

    • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

    • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

    • SIELC Technologies. Pyrazine. [Link]

    • PMC. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Link]

    • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

    • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

    • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. [Link]

    • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]

    • Welch Materials. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

    • Technology Networks. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

    • Pharmaguideline. Steps for HPLC Method Validation. [Link]

    • SIELC Technologies. Polar Compounds. [Link]

    • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

    • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

    • ResearchGate. Fig 5. UV-Vis absorption spectra of (a) compound 1 (5×10 -5 M) and (b).... [Link]

    • Scripta Scientifica Pharmaceutica. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. [Link]

    • RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

    • Annals of Agri-Bio Research. Development of ultra HPLC analytical method for pymetrozine residues in rice. [Link]

    • ZESHENG. 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE Manufacturer, Factory, API, Intermediate. [Link]

    • MySkinRecipes. 1-(5-Hydroxypyridin-2-yl)ethanone. [Link]

    • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. [Link]

    • ResearchGate. UV-visible absorption spectra of compounds 1-H 2 (black), 2a (red),.... [Link]

    • PMC. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]

Sources

Comprehensive Guide to the Analysis of Pyrazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Significance of Pyrazine Compounds

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the sensory experience of a vast array of consumer products. They are significant contributors to the desirable roasted, toasted, nutty, and baked aromas in foods such as coffee, cocoa, peanuts, and baked goods.[1][2][3] Their formation is often a result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during thermal processing.[2][3][4] Beyond the food industry, pyrazines are also utilized as fragrance additives and are of interest in pharmaceutical and materials science due to their diverse chemical and biological activities.[5] The accurate identification and quantification of these compounds are, therefore, critical for quality control, flavor and fragrance development, and scientific research.

The Role of GC-MS in Pyrazine Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as the most widely applied and powerful analytical technique for the characterization of volatile and semi-volatile compounds like pyrazines.[5][6][7] The methodology combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[8][9] GC separates the complex mixture of volatile compounds based on their boiling points and affinity for the stationary phase, while MS fragments the individual compounds into predictable, characteristic ions, providing a molecular fingerprint for unambiguous identification.[8][10]

Challenges in Pyrazine Analysis

Despite the robustness of GC-MS, the analysis of pyrazines presents unique challenges. A primary difficulty lies in the structural similarity of many positional isomers of alkylpyrazines.[5][6] These isomers often yield very similar mass spectra, making their individual identification based on spectral data alone practically unfeasible and prone to misidentification.[5][6][11] Consequently, robust analytical protocols must incorporate additional points of confirmation, such as gas chromatographic retention indices (RIs), to differentiate between these closely related structures.[5][6][8] Furthermore, pyrazines are often present in trace quantities within complex sample matrices, necessitating highly sensitive and selective extraction and detection methods.[4]

Principle of the Method: GC-MS Workflow

The analysis of pyrazines by GC-MS follows a systematic workflow designed to isolate, separate, and identify these volatile compounds from a sample matrix. The process begins with sample preparation to extract the pyrazines, followed by their introduction into the GC-MS system for analysis and subsequent data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Matrix (e.g., Food, Beverage) Extraction Volatiles Extraction (e.g., HS-SPME) Prep->Extraction Isolate Analytes Injection GC Injection Port (Vaporization) Extraction->Injection Introduction GC_Column Gas Chromatography Column (Separation) Injection->GC_Column Mobile Phase MS_System Mass Spectrometer (Ionization & Detection) GC_Column->MS_System Elution Data_Acq Data Acquisition System MS_System->Data_Acq Signal Identification Compound Identification (Spectral Library & RI) Data_Acq->Identification Process Spectra Quantification Quantification (Peak Area) Identification->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for GC-MS analysis of pyrazine compounds.

Application Notes & Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred sample preparation technique.[12][13] It is a solvent-free, sensitive, and efficient method that combines extraction, cleanup, and pre-concentration into a single step.[14][15] In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase) above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then retracted and directly inserted into the hot injection port of the GC, where the analytes are thermally desorbed for analysis.[7]

This protocol is adapted from established methods for analyzing pyrazines in food matrices.[16]

  • Sample Weighing: Accurately weigh 5 grams of the homogenized sample (e.g., peanut butter) into a 40 mL headspace vial.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatile compounds.

  • Incubation/Extraction: Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 65°C).[16] Allow the sample to equilibrate for a set period (e.g., 30 minutes).[16]

  • SPME Fiber Exposure: Introduce the SPME fiber assembly through the vial's septum, exposing the fiber to the headspace above the sample.

  • Adsorption: Keep the fiber exposed for the optimized extraction time (e.g., 30 minutes) to allow for the adsorption of pyrazines and other volatiles.[16] The vial should remain heated during this period.

  • Fiber Retraction: After the extraction period, retract the fiber into the needle sheath and immediately transfer it to the GC injection port for analysis.

  • Thermal Desorption: Insert the SPME needle into the GC inlet and expose the fiber. The high temperature of the inlet (e.g., 270°C) will desorb the trapped analytes onto the GC column.[16] Begin the GC-MS analysis run simultaneously. The desorption time should be sufficient for complete transfer of analytes (e.g., 5 minutes).[16]

The efficiency of HS-SPME is highly dependent on several experimental parameters. Optimization is crucial for achieving maximum sensitivity and accuracy.[12]

  • SPME Fiber Selection: The choice of fiber coating is critical. A combination coating like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of volatiles, including pyrazines.[12][16] This type of fiber showed maximum extraction efficiency in studies on yeast extract.[12]

  • Extraction Temperature: Temperature influences the vapor pressure of the analytes. Higher temperatures increase the concentration of volatiles in the headspace, but can also affect the stability of the sample or the fiber. An optimal temperature, often between 50-80°C, must be determined experimentally.[14] For example, a study on microbial samples found 50°C to be the most adequate temperature for extracting various volatile alkylpyrazines.[14]

  • Extraction Time: This is the time the fiber is exposed to the headspace. Equilibrium between the sample, headspace, and fiber is ideal but not always practical. A time that provides good sensitivity and reproducibility should be chosen, often in the range of 30-50 minutes.[14]

Alternative Sample Preparation Techniques

While HS-SPME is widely used, other methods can be employed depending on the sample matrix and analytical goals.

  • Solvent Extraction (SE): This classic technique involves extracting pyrazines using an organic solvent. It is effective for analyzing less volatile compounds but can be time-consuming and may extract interfering non-volatile matrix components.[8]

  • Dynamic Headspace (Purge-and-Trap): In this method, an inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent material. The trap is then heated to release the compounds into the GC-MS. This technique is excellent for concentrating trace-level volatiles.[5]

GC-MS Analysis Protocol

The choice of the GC column is paramount for separating isomeric pyrazines.

  • Column Stationary Phase: A mid-polar to polar stationary phase is generally recommended. Columns such as those with a polyethylene glycol (wax-type) stationary phase (e.g., SUPELCOWAX™ 10, DB-WAX) provide excellent separation for polar compounds like pyrazines.[14][16] For a more general-purpose analysis of a wider range of volatiles, a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5MS) can also be used.[11]

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap) is suitable for this analysis.[16]

The following table outlines a typical set of GC-MS parameters for pyrazine analysis, synthesized from various established methods.[4][11][16]

ParameterRecommended SettingRationale
GC Column SUPELCOWAX™ 10, 30 m x 0.25 mm ID, 0.25 µm film thicknessA polar column that provides good selectivity and resolution for pyrazines.[16]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension.
Inlet Temperature 270°CEnsures rapid and complete thermal desorption of analytes from the SPME fiber.[16]
Injection Mode Splitless (for a defined period, e.g., 0.5 - 1 min)Maximizes the transfer of analytes to the column, enhancing sensitivity for trace analysis.[16]
Oven Program Initial: 40°C (hold 5 min), Ramp: 4°C/min to 230°CA slow initial temperature and ramp rate allows for the separation of highly volatile compounds and prevents co-elution of closely related isomers.[16]
MS Transfer Line 250°CPrevents condensation of analytes between the GC and MS.[5]
Ion Source Temp. 230°CStandard temperature for electron ionization.[5][11]
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for EI, providing consistent and extensive fragmentation.[11]
Mass Scan Range m/z 30-350Covers the expected mass range for common pyrazines and their fragments.[16]
  • System Preparation: Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.

  • Method Loading: Load the optimized GC-MS method parameters as detailed in the table above.

  • Sample Injection: Immediately after the HS-SPME extraction, insert the SPME device into the GC inlet. Desorb the analytes for the specified time and start the data acquisition.

  • Data Acquisition: The system will automatically execute the temperature program, and the mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.

  • Cool Down: After the run is complete, the GC oven will cool down in preparation for the next sample.

Data Analysis and Quantification

A multi-faceted approach is required for the confident identification of pyrazines.

  • Mass Spectral Library Matching: The acquired mass spectrum for each chromatographic peak is compared against a reference library, such as the National Institute of Standards and Technology (NIST) database.[8][10]

  • Retention Index (RI) Comparison: Due to the similarity in mass spectra among isomers, comparing the experimental retention index with published values is crucial for confirmation.[5][6][8] RIs are calculated relative to the retention times of a series of n-alkanes analyzed under the identical chromatographic conditions.

Identification_Logic Start Unknown Peak MS_Match Match Mass Spectrum vs. NIST Library Start->MS_Match RI_Calc Calculate Retention Index (RI) from n-Alkanes Start->RI_Calc Decision Do Both Match? MS_Match->Decision RI_Compare Compare Experimental RI vs. Literature Values RI_Calc->RI_Compare RI_Compare->Decision Confident_ID Confident Identification Decision->Confident_ID Yes Tentative_ID Tentative Identification or Isomer Mixture Decision->Tentative_ID No

Caption: Logic diagram for confident pyrazine identification.

Quantification is typically performed by integrating the peak area of a characteristic, abundant, and interference-free ion for each pyrazine.

  • External Standard: A calibration curve is created by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

  • Internal Standard: A known amount of a compound not present in the sample (ideally a deuterated analog of the analyte) is added to both the standards and the samples. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method corrects for variations in injection volume and instrument response.

Summary of Key Parameters

Table: Common Pyrazines with Key Mass Fragments

This table lists some common alkylpyrazines and their characteristic mass-to-charge ratios (m/z) observed in electron ionization mass spectrometry. The molecular ion (M+) is often prominent.

Pyrazine CompoundMolecular WeightKey Mass Fragments (m/z)Typical Aroma
2-Methylpyrazine94.1194 , 93, 67, 53, 42Roasted, Nutty
2,5-Dimethylpyrazine108.14108 , 107, 67, 42Roasted potato, Coffee
2,6-Dimethylpyrazine108.14108 , 107, 67, 42Roasted, Nutty
2-Ethylpyrazine108.14108 , 107, 81, 54Earthy, Roasted
2,3,5-Trimethylpyrazine122.17122 , 121, 107, 81, 42Baked potato, Nutty
Tetramethylpyrazine136.19136 , 135, 121, 94, 53Roasted, Cocoa, Coffee
2-Ethyl-5-methylpyrazine122.17122 , 107, 94, 53Roasted, Earthy

(Note: Bold values indicate the molecular ion peak, which is often a key identifier. Fragmentation patterns can be very similar for isomers.)

Conclusion

The GC-MS analysis of pyrazine compounds is an indispensable tool in the fields of food science, flavor chemistry, and drug development. While the presence of structurally similar isomers presents a significant analytical challenge, a well-optimized methodology can provide reliable and accurate results. The combination of efficient sample preparation, particularly HS-SPME, with high-resolution gas chromatography and the confirmatory power of mass spectrometry, supplemented by retention index data, forms a self-validating system for the confident identification and quantification of these potent aroma compounds. The protocols and guidelines presented here offer a robust framework for researchers and scientists to develop and implement effective analytical strategies for pyrazine analysis.

References

  • Bie, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Available at: [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Available at: [Link]

  • Mahmood, K., et al. (2021). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Available at: [Link]

  • LCGC International. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Available at: [Link]

  • Wang, M., et al. (2016). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PMC - NIH. Available at: [Link]

  • Wang, F., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. NIH. Available at: [Link]

  • ACS Publications. (2002). Formation of pyrazines from the Maillard reaction of glucose and glutamine-amide-15N. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ACS Publications. (2018). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Volatile Plant Secondary Metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. Available at: [Link]

  • Perfumer & Flavorist. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Available at: [Link]

  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Available at: [Link]

  • Wang, F., et al. (2021). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. RSC Publishing. Available at: [Link]

  • MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Available at: [Link]

  • ACS Publications. (2009). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Available at: [Link]

  • Neliti. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Available at: [Link]

  • CORE. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. Available at: [Link]

  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Available at: [Link]

  • ResearchGate. (n.d.). Control strategies of pyrazines generation from Maillard reaction. Available at: [Link]

  • YouTube. (2021). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. Available at: [Link]

  • PubMed Central. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Available at: [Link]

  • Taylor & Francis Online. (2009). Pyrazines in foods. Available at: [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective Synthesis of Substituted Hydroxypyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Hydroxypyrazines in Modern Chemistry

Substituted hydroxypyrazines, also known as pyrazinones, represent a pivotal class of nitrogen-containing heterocycles. Their structural motif is a recurring feature in a multitude of biologically active compounds, ranging from natural products to pharmaceuticals and agrochemicals.[1] The inherent electronic properties of the pyrazine ring, combined with the diverse functionalities that can be introduced, make these scaffolds exceptionally valuable in the field of drug discovery and development.[2] Notable examples include the antiviral agent Favipiravir, which has demonstrated efficacy against a range of RNA viruses, and the complex marine alkaloid Dragmacidin D, which exhibits potent activity against neurodegenerative disease models.[3][4]

The precise placement of substituents on the hydroxypyrazine core is paramount, as even minor positional changes can dramatically alter a molecule's biological activity and pharmacokinetic profile. Consequently, the development of robust and regioselective synthetic methodologies is a critical endeavor for medicinal and organic chemists. This guide provides an in-depth exploration of established and contemporary strategies for the controlled synthesis of substituted hydroxypyrazines, with a focus on the underlying principles that govern regioselectivity. Detailed, field-proven protocols are provided to empower researchers to confidently construct these valuable molecular architectures.

Foundational Strategies for Regiocontrolled Hydroxypyrazine Synthesis

The construction of the hydroxypyrazine ring with predictable regiochemistry primarily relies on two classical and highly effective cyclocondensation reactions: the Reuben G. Jones synthesis and the Gutknecht synthesis. These methods, while established for decades, continue to be the workhorses for accessing a wide array of substituted hydroxypyrazines.

The Reuben G. Jones Synthesis: A Powerful Tool for 3,5-Disubstituted-2-Hydroxypyrazines

First reported in 1949, the Reuben G. Jones synthesis remains one of the most reliable methods for preparing 2-hydroxypyrazines, particularly those with a 3,5-disubstitution pattern.[5] The reaction involves the base-promoted condensation of an α-aminoamide with an α-ketoaldehyde.[6]

Mechanism and Regioselectivity:

The regiochemical outcome of the Jones synthesis, which predominantly yields the 3,5-disubstituted isomer over the 3,6-disubstituted alternative, is a subject of mechanistic interest. The reaction proceeds through a series of imine-enamine intermediates. The initial condensation between the α-aminoamide and the α-ketoaldehyde can occur at either of the dicarbonyl centers. However, the subsequent intramolecular cyclization and dehydration steps are governed by the relative stability of the intermediates and the reaction conditions.

The generally accepted mechanism suggests that the initial nucleophilic attack of the amino group of the α-aminoamide occurs preferentially at the more electrophilic aldehyde carbonyl of the α-ketoaldehyde. Following this, a second molecule of the α-aminoamide condenses with the remaining ketone carbonyl. The subsequent intramolecular cyclization and dehydration cascade leads to the thermodynamically favored 3,5-disubstituted 2-hydroxypyrazine.

cluster_0 Reuben G. Jones Synthesis Workflow start Start Materials: α-Aminoamide & α-Ketoaldehyde step1 Base-Promoted Condensation start->step1 step2 Formation of Imine/Enamine Intermediates step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 product 3,5-Disubstituted-2-Hydroxypyrazine step4->product

Figure 1: General workflow of the Reuben G. Jones synthesis.

Key factors influencing the regioselectivity and yield of the Jones synthesis include:

  • Temperature: Low temperatures, typically between -10°C and 0°C, are crucial for minimizing side reactions and favoring the desired reaction pathway.[5]

  • Rate of Base Addition: A slow, controlled addition of the base (e.g., aqueous sodium hydroxide) is essential to maintain a low concentration of the reactive intermediates and prevent undesired polymerization or decomposition.[5]

Protocol 1: Regioselective Synthesis of 3-Phenyl-5-methyl-2-hydroxypyrazine

This protocol details the synthesis of a representative 3,5-disubstituted-2-hydroxypyrazine via the Reuben G. Jones reaction.

Materials:

  • Alaninamide hydrochloride

  • Phenylglyoxal monohydrate

  • Methanol

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve alaninamide hydrochloride (1.25 g, 10 mmol) and phenylglyoxal monohydrate (1.52 g, 10 mmol) in methanol (50 mL).

  • Cool the resulting solution to 0°C in an ice bath with vigorous stirring.

  • Slowly add 5 M aqueous sodium hydroxide (4.0 mL, 20 mmol) dropwise via a dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for a further 12 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Add deionized water (50 mL) to the residue and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL) and dry under vacuum to afford the crude product.

  • Recrystallize the crude solid from ethanol/water to yield pure 3-phenyl-5-methyl-2-hydroxypyrazine.

Reactant 1Reactant 2ProductTypical YieldRegioselectivityReference
Alaninamide HClPhenylglyoxal3-Phenyl-5-methyl-2-hydroxypyrazine60-75%>95:5 (3,5- vs 3,6-)[5]
Glycinamide HClMethylglyoxal3-Methyl-2-hydroxypyrazine55-65%>95:5 (3- vs 6-)[6]

Table 1: Representative Examples of the Reuben G. Jones Synthesis.

The Gutknecht Synthesis: Accessing Symmetrically and Unsymmetrically Substituted Pyrazines

The Gutknecht pyrazine synthesis, first described in 1879, is a versatile method that involves the self-condensation of α-amino ketones.[7] These α-amino ketone precursors are typically generated in situ by the reduction of α-oximino ketones. The final step of the synthesis is an oxidation of the initially formed dihydropyrazine to the aromatic pyrazine.

Mechanism and Regioselectivity:

The Gutknecht synthesis is particularly effective for the preparation of symmetrically substituted pyrazines. When two molecules of the same α-amino ketone self-condense, a single dihydropyrazine intermediate is formed, which upon oxidation, yields a single pyrazine product.

cluster_1 Gutknecht Pyrazine Synthesis Workflow start Start Material: α-Diketone or Ketone step1 Oximation (e.g., with HONO) start->step1 step2 Reduction of α-Oximino Ketone step1->step2 step3 Self-Condensation of α-Amino Ketone step2->step3 step4 Oxidation of Dihydropyrazine step3->step4 product Substituted Pyrazine step4->product

Figure 2: General workflow of the Gutknecht pyrazine synthesis.

The synthesis of unsymmetrically substituted pyrazines via a mixed Gutknecht condensation of two different α-amino ketones is generally less efficient due to the formation of a mixture of products, including two symmetrical pyrazines and one unsymmetrical pyrazine. However, by carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the desired unsymmetrical product.

Protocol 2: Synthesis of 2,5-Dimethylpyrazine

This protocol describes the synthesis of a simple, symmetrically substituted pyrazine using the Gutknecht method.

Materials:

  • Diacetyl monoxime

  • Zinc dust

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Copper(II) sulfate (CuSO₄)

  • Deionized water

  • Steam distillation apparatus

  • Separatory funnel

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, prepare a suspension of zinc dust (20 g) in water (50 mL).

  • In a separate beaker, dissolve diacetyl monoxime (10.1 g, 100 mmol) in glacial acetic acid (20 mL).

  • Slowly add the diacetyl monoxime solution to the zinc suspension with vigorous stirring. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • After the addition is complete, continue stirring for 1 hour.

  • Make the reaction mixture strongly alkaline by the slow addition of a concentrated solution of sodium hydroxide.

  • Perform a steam distillation of the basic mixture.

  • To the distillate, add a solution of copper(II) sulfate (10 g) in water (50 mL) and continue the steam distillation. The pyrazine will co-distill with water.

  • Extract the distillate with dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,5-dimethylpyrazine.

Modern Applications in Drug Discovery: The Case of Favipiravir

The strategic importance of regioselective hydroxypyrazine synthesis is underscored by its application in the production of pharmaceuticals. A prime example is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a broad-spectrum antiviral agent.[3]

The synthesis of Favipiravir often commences with a pre-functionalized pyrazine ring, where regioselectivity is controlled through a series of directed chemical transformations. A common synthetic route starts with 2-aminopyrazine, which undergoes regioselective chlorination, bromination, and cyanation to install the desired substituents at specific positions. Subsequent hydrolysis and nucleophilic substitution reactions lead to the final hydroxypyrazine structure. This multi-step approach highlights the critical need for precise regiocontrol at each stage to ensure the efficient and scalable production of this important therapeutic agent.

Conclusion

The regioselective synthesis of substituted hydroxypyrazines is a cornerstone of modern heterocyclic chemistry, with profound implications for drug discovery and materials science. The classical Reuben G. Jones and Gutknecht syntheses provide robust and predictable pathways to a wide range of these valuable compounds. By understanding the mechanistic underpinnings of these reactions and carefully controlling experimental parameters, researchers can effectively navigate the challenges of regioselectivity and unlock the full potential of the hydroxypyrazine scaffold in the development of novel and impactful molecules. The continued innovation in synthetic methodologies will undoubtedly lead to even more sophisticated and efficient routes to this important class of heterocycles.

References

  • Algieri, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Bishop, B. C., et al. (2003). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Request PDF. [Link]

  • Harigae, R., et al. (2014). Regioselective Synthesis of 3,5-Disubstituted Pyrazole Derivatives. MDPI. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Sahu, S. K., et al. (2017). Synthesis of pyrazoles substituted by thiophene moiety. MDPI. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]

  • Mandal, D., et al. (2011). Synthesis of Dragmacidin D via Direct C-H Couplings. PubMed. [Link]

  • Garg, N. K., et al. (2002). The First Total Synthesis of Dragmacidin D. Chem-Station Int. Ed.. [Link]

  • Wikipedia. (n.d.). Favipiravir. [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journals. [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PMC. [Link]

  • Mandal, D., et al. (2011). Synthesis of Dragmacidin D via Direct C-H Couplings. ResearchGate. [Link]

  • Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Algieri, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Jones, R. G. (1949). The Synthesis of 2-Hydroxypyrazines. Journal of the American Chemical Society. [Link]

  • Various Authors. (2023). Green synthesis of structural analogs of favipiravir. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Gutknecht pyrazine synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable heterocyclic building block. As an important intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and antidiabetic agents, a robust and reproducible synthesis is critical.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthesis Overview: The Jones Condensation Approach

The most established and relevant method for synthesizing 2-hydroxypyrazines is the Jones synthesis, first developed in 1949.[2] This reaction involves the base-mediated double condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[2] For the target molecule, 1-(5-Hydroxypyrazin-2-yl)ethanone, the reaction proceeds between an appropriate α-aminoamide, such as glycinamide, and an acetyl-substituted 1,2-dicarbonyl precursor.

The reaction is prized for its utility but requires careful control of conditions to achieve high yields and avoid common pitfalls such as side-product formation and regioselectivity issues.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?

A1: Low yield is the most common issue and typically stems from one or more of the following factors. Let's diagnose the problem systematically.

  • Cause 1: Improper Temperature Control During Base Addition.

    • Explanation: The condensation reaction is exothermic. A rapid increase in temperature from uncontrolled base addition can promote side reactions, such as the self-condensation of the dicarbonyl starting material or degradation of the reactants and product. The reaction should be maintained at a low temperature (typically 0-10°C) during the initial condensation phase.[3]

    • Solution:

      • Set up the reaction in an ice-water bath to ensure consistent cooling.

      • Add the base (e.g., 5-12 N Sodium Hydroxide) dropwise using an addition funnel over a prolonged period (20-30 minutes).[2][3]

      • Monitor the internal reaction temperature with a thermometer to ensure it remains within the optimal range.

  • Cause 2: Incorrect Rate of Base Addition.

    • Explanation: The rate of base addition has been shown to significantly influence both yield and regioselectivity.[2] An optimal rate ensures that the condensation proceeds efficiently without building up high concentrations of reactive intermediates that can lead to side products.

    • Solution: For a 0.2 mol scale reaction, an addition rate of 8.0–8.6 mmol/min of a 12 N NaOH solution has been reported as optimal for a similar hydroxypyrazine synthesis.[2] Calibrate your addition rate accordingly based on the scale of your reaction.

  • Cause 3: Suboptimal pH and Reaction Time.

    • Explanation: The reaction requires a high pH (12-13) to deprotonate the amino groups of the α-aminoamide, facilitating the nucleophilic attack.[3] After the initial condensation at low temperature, a heating step is often required to drive the cyclization and dehydration to completion. Insufficient time or a pH that is too low will result in an incomplete reaction.

    • Solution:

      • After base addition, check the pH of the reaction mixture and adjust if necessary to ensure it is in the 12-13 range.

      • Following the low-temperature condensation, allow the reaction to warm to room temperature and then heat to around 50°C for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[3]

  • Cause 4: Reactant Purity and Stability.

    • Explanation: The 1,2-dicarbonyl starting material can be unstable or prone to polymerization. The α-aminoamide (often used as a hydrochloride salt) must be of high purity.

    • Solution: Use freshly opened or purified reagents. Ensure the α-aminoamide hydrochloride is dry and that the dicarbonyl compound has been stored under appropriate conditions.

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose the cause of low yield in your synthesis.

G start Low Yield Observed temp_check Was reaction temperature maintained at 0-10°C during base addition? start->temp_check base_rate_check Was base added dropwise over 20-30 min? temp_check->base_rate_check Yes fix_temp Solution: Use ice bath and monitor internal temperature. temp_check->fix_temp No ph_check Was final pH confirmed to be 12-13? base_rate_check->ph_check Yes fix_base_rate Solution: Use an addition funnel for slow, controlled addition. base_rate_check->fix_base_rate No heat_check Was the reaction heated to ~50°C after initial condensation? ph_check->heat_check Yes fix_ph Solution: Adjust pH with additional base post-addition. ph_check->fix_ph No reagent_check Are reagents pure and stored correctly? heat_check->reagent_check Yes fix_heat Solution: Implement a final heating step. heat_check->fix_heat No fix_reagents Solution: Use fresh or purified reagents. reagent_check->fix_reagents No end Problem likely resolved or related to purification. reagent_check->end Yes (Consider purification issues)

Caption: A decision tree for troubleshooting low reaction yield.

Q2: My final product is difficult to purify and appears contaminated with a persistent impurity. What is the best purification strategy?

A2: The product, containing both a polar hydroxyl group and a moderately polar ketone, can be challenging. Impurities often include unreacted starting materials or side products like imidazoles.[4] A multi-step approach is most effective.

  • Step 1: Acid-Base Workup.

    • Explanation: The phenolic hydroxyl group on the pyrazine ring is acidic. This allows for separation from non-acidic impurities.

    • Procedure: After the reaction, neutralize the basic solution carefully with acid (e.g., HCl) to pH ~7. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or MTBE.[4] To further purify, you can acidify the aqueous layer to pH ~2-3, extract with ethyl acetate to remove neutral impurities, then basify the aqueous layer back to pH ~7-8 and re-extract the product into fresh ethyl acetate.

  • Step 2: Column Chromatography.

    • Explanation: Silica gel chromatography is highly effective for separating the target compound from closely related impurities.[4]

    • Procedure:

      • Adsorb the crude product onto a small amount of silica gel.

      • Prepare a silica column.

      • Elute with a gradient solvent system. Start with a less polar mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity by increasing the ethyl acetate content.[4] The product should elute as the polarity increases. Monitor fractions by TLC.

  • Step 3: Recrystallization.

    • Explanation: This is the final step to obtain a highly pure, crystalline product. The choice of solvent is critical.

    • Procedure: Dissolve the purified product from the column in a minimum amount of a hot solvent in which it has high solubility. Good starting points are ethanol, or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.[5]

Q3: I am getting a mixture of isomers. How can I control the regioselectivity?

A3: Regioselectivity is a known challenge when using unsymmetrical 1,2-dicarbonyl compounds in the Jones synthesis.[2] The major product is often the 3,5-substituted-2-hydroxypyrazine.[2]

  • Explanation: The reaction proceeds via two sequential nucleophilic attacks. The selectivity depends on which carbonyl carbon of the dicarbonyl is attacked first by the α-aminoamide. This is influenced by the electronic and steric properties of the dicarbonyl and the precise reaction conditions.

  • Solution:

    • Strictly Control Reaction Conditions: As noted, the rate of base addition and temperature are paramount. Slower addition and lower temperatures often favor the formation of a single regioisomer.

    • Choice of Dicarbonyl: If possible, using a protected or synthetic equivalent of the dicarbonyl that biases the first attack to one side can be a powerful strategy, though it adds steps to the overall synthesis.

    • Thorough Characterization: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of your product and any isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Jones synthesis of 2-hydroxypyrazines?

A1: The mechanism involves a sequence of condensation and cyclization steps:

  • The α-aminoamide is deprotonated under basic conditions to form a potent nucleophile.

  • The amino group attacks one of the carbonyls of the 1,2-dicarbonyl compound to form a hemiaminal intermediate.

  • This intermediate cyclizes via an intramolecular attack of the amide nitrogen onto the second carbonyl group.

  • Subsequent dehydration steps occur to form a dihydropyrazine intermediate.

  • Tautomerization and aromatization lead to the final 2-hydroxypyrazine product.

Q2: Are there alternative synthetic routes?

A2: Yes, while the Jones synthesis is common for 2-hydroxypyrazines, other general pyrazine syntheses exist. These include the self-condensation of α-amino ketones followed by oxidation, or the condensation of α-diketones with vicinal diamines, which also forms a dihydropyrazine that requires subsequent oxidation.[2][6] However, for this specific substitution pattern, the Jones method remains one of the most direct.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and physical methods is required:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The number of signals, their chemical shifts, and coupling patterns will confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₆H₆N₂O₂, MW: 138.12 g/mol ).[1][2]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (O-H), ketone (C=O), and aromatic C-H and C=N bonds.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Spectroscopic Data Comparison
ParameterExpected Value
Molecular FormulaC₆H₆N₂O₂
Molecular Weight138.12 g/mol [2]
¹H NMRSignals corresponding to pyrazine ring protons and acetyl methyl protons.
¹³C NMRSignals for carbonyl carbon, aromatic carbons, and methyl carbon.
Purity (Typical)>95% after purification[2]

Detailed Experimental Protocols

Protocol 1: Synthesis via Jones Condensation

This protocol is a representative procedure based on the principles of the Jones synthesis.[2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve glycinamide hydrochloride (1.0 eq) in deionized water. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: To the cooled solution, add the acetyl-substituted 1,2-dicarbonyl compound (1.0 eq).

  • Base Addition: Slowly add a solution of 5 N sodium hydroxide (2.2 eq) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.

  • Heating: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50°C and hold for 1 hour, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the solution to pH 7 with 6 N HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis reagents 1. Combine Reactants (Glycinamide HCl, Dicarbonyl) condensation 2. Base-Mediated Condensation (0-10°C) reagents->condensation heating 3. Cyclization/Dehydration (~50°C) condensation->heating workup 4. Neutralization & Liquid-Liquid Extraction heating->workup chromatography 5. Silica Gel Column Chromatography workup->chromatography recrystallization 6. Recrystallization (e.g., Ethanol/Water) chromatography->recrystallization analysis 7. Characterization (NMR, MS, MP) recrystallization->analysis final_product Final Product: 1-(5-Hydroxypyrazin-2-yl)ethanone analysis->final_product Yield & Purity Assessment

Sources

Technical Support Center: Synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-hydroxypyrazin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges and frequently encountered side reactions in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section tackles the most pressing issues that can arise during the synthesis, from low yields to complex purification problems.

Question 1: My final product is a mixture of two closely-related isomers that are extremely difficult to separate by standard column chromatography. How can I resolve this?

Answer:

This is the most common and challenging issue in the synthesis of asymmetrically substituted 2-hydroxypyrazines. The root cause lies in the classic Reuben G. Jones synthesis, a primary method for constructing the hydroxypyrazine core.

Causality: The Problem of Regioselectivity

The Jones synthesis involves the condensation of an unsymmetrical 1,2-dicarbonyl compound (like methylglyoxal, which is likely used to introduce the acetyl group precursor) with an α-aminoamide (e.g., glycinamide or amino-malonamide).[1][2][3] The condensation can proceed via two different pathways, as the initial nucleophilic attack from the aminoamide can occur at either of the two distinct carbonyl carbons of methylglyoxal. This lack of regiocontrol leads to the formation of two structural isomers: the desired 1-(5-hydroxypyrazin-2-yl)ethanone and the regioisomeric byproduct, 1-(6-hydroxypyrazin-2-yl)ethanone.

These isomers often have very similar polarities and crystallinities, making their separation by standard silica gel chromatography a significant hurdle.[1]

Workflow Diagram: Formation of Regioisomers

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_products Products Methylglyoxal Methylglyoxal Attack_A Attack at Aldehyde Carbon Methylglyoxal->Attack_A Pathway A Attack_B Attack at Ketone Carbon Methylglyoxal->Attack_B Pathway B Aminoamide α-Aminoamide Aminoamide->Attack_A Aminoamide->Attack_B Product_Desired 1-(5-Hydroxypyrazin-2-yl)ethanone (Desired Product) Attack_A->Product_Desired Product_Isomer 1-(6-Hydroxypyrazin-2-yl)ethanone (Regioisomeric Impurity) Attack_B->Product_Isomer G cluster_start Reactants cluster_reaction Acylation Pathways cluster_products Products Pyrazinone 2-Pyrazinone (Tautomer) C_Attack C-Acylation (at C5) Pyrazinone->C_Attack O_Attack O-Acylation (at Oxygen) Pyrazinone->O_Attack Acylium Acylium Ion (R-C≡O⁺) Acylium->C_Attack Acylium->O_Attack Product_Desired 1-(5-Hydroxypyrazin-2-yl)ethanone (Desired C-Acylated Product) C_Attack->Product_Desired Desired Path Product_Side 2-Acetoxypyrazine Derivative (O-Acylated Side Product) O_Attack->Product_Side Side Reaction

Sources

Purification methods for 1-(5-Hydroxypyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of 1-(5-Hydroxypyrazin-2-yl)ethanone

Introduction

1-(5-Hydroxypyrazin-2-yl)ethanone is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including novel antidiabetic agents and kinase inhibitors.[1] Given its role in producing active pharmaceutical ingredients (APIs), achieving high purity is not merely a procedural step but a critical determinant of the safety, efficacy, and quality of the final drug product. The presence of even minor impurities can significantly impact downstream reactions and the biological activity of target molecules.[2]

This technical support guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of purification methodologies for 1-(5-Hydroxypyrazin-2-yl)ethanone. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I perform an initial purity assessment of my crude 1-(5-Hydroxypyrazin-2-yl)ethanone?

A1: A multi-faceted approach is recommended to accurately gauge the purity of your crude material.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[3] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (MeCN), often with a modifier like formic acid, is a good starting point for analysis.[4] The peak area percentage of your target compound will give a reliable purity value.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for visualizing the number of components in your mixture. It is invaluable for developing a solvent system for column chromatography. Spot your crude material on a silica gel plate and elute with a solvent mixture (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of your compound. Integrating the impurity peaks against the product peaks can provide a rough estimate of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point compared to the literature value is a strong indicator of impurities.

Q2: What are the primary purification methods for 1-(5-Hydroxypyrazin-2-yl)ethanone, and how do I choose the right one?

A2: The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. The three primary methods are recrystallization, column chromatography, and sublimation.

  • Recrystallization: This is the most effective method for removing small amounts of impurities from a solid that is already relatively pure (>90%). It relies on differences in solubility between the compound and impurities in a given solvent. It is highly scalable and cost-effective.

  • Column Chromatography: This technique is ideal for separating complex mixtures or when impurities have similar solubility profiles to the target compound, making recrystallization ineffective.[5][6] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[6]

  • Sublimation: This method is best suited for a final polishing step to remove non-volatile impurities from a thermally stable solid. It can yield very high-purity crystals but is generally used for smaller scales.

Below is a decision-making workflow to guide your selection.

G start Start: Crude 1-(5-Hydroxypyrazin-2-yl)ethanone purity_check Assess Purity (TLC/HPLC) start->purity_check high_purity Purity > 90%? Main spot is dominant? purity_check->high_purity recrystallize Recrystallization high_purity->recrystallize Yes low_purity Column Chromatography high_purity->low_purity No final_purity_check Check Purity (HPLC) recrystallize->final_purity_check low_purity->final_purity_check is_pure Purity > 99.5%? final_purity_check->is_pure sublimation Consider Sublimation for ultra-high purity is_pure->sublimation No/Further Polish Needed end Purified Product is_pure->end Yes sublimation->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Q3: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid phase that is immiscible with the solvent. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities depressing the melting point.

Causality & Solution:

  • High Impurity Load: A significant amount of impurities can lower the melting point of your compound to below the solvent's boiling point.

    • Solution: First, attempt a pre-purification step like a solvent wash or even column chromatography to remove the bulk of the impurities.

  • Inappropriate Solvent Choice: The solvent's boiling point is too high.

    • Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system. Add a co-solvent in which your compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly cloudy (the cloud point), then add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly.

  • Heating Too Rapidly: The sample may be melting before it has a chance to dissolve.

    • Solution: Reduce the heating rate and ensure the solution is well-stirred to promote dissolution.

Q4: My recrystallization attempt resulted in very low yield. What are the common causes?

A4: Low yield is a frequent issue in recrystallization. A systematic troubleshooting approach can help identify the cause.

G start Problem: Low Recrystallization Yield q1 Was too much solvent used? start->q1 s1 Yes: Concentrate the mother liquor and cool again to recover a second crop of crystals. q1->s1 Yes q2 Is the compound too soluble in the cold solvent? q1->q2 No s2 Yes: Rescreen for a better solvent or use a mixed-solvent system with an anti-solvent. q2->s2 Yes q3 Was the solution cooled sufficiently (e.g., in an ice bath)? q2->q3 No s3 No: Ensure cooling to 0-4°C for an extended period (e.g., >30 min) to maximize precipitation. q3->s3 No q4 Did premature crystallization occur during hot filtration? q3->q4 Yes s4 Yes: Pre-heat the funnel and filter flask. Use a slight excess of hot solvent to rinse the equipment. q4->s4 Yes

Caption: Troubleshooting workflow for low recrystallization yield.

Solvent Selection Table for Recrystallization

The ideal solvent should dissolve 1-(5-Hydroxypyrazin-2-yl)ethanone poorly at room temperature but well at its boiling point. Given its hydroxyl, ketone, and pyrazine functionalities, it is a moderately polar molecule.

SolventBoiling Point (°C)PolarityRationale & Comments
Water 100HighMay have low solubility due to the aromatic ring, but the polar groups might allow for recrystallization from hot water. Good "anti-solvent" candidate.
Ethanol 78Polar ProticLikely to dissolve the compound well. May require cooling to very low temperatures for good recovery. A water/ethanol mixture could be ideal.
Isopropanol 82Polar ProticSimilar to ethanol, offers a slightly higher boiling point.
Ethyl Acetate 77Mid-PolarityA good candidate to try. Often provides a good solubility differential.
Acetone 56Polar AproticLower boiling point may be advantageous. Can be paired with hexanes.
Toluene 111Non-PolarThe compound is likely to have low solubility, but it could be useful for removing non-polar impurities via a hot trituration.
Hexanes 69Non-PolarThe compound will likely be insoluble. Excellent choice as an "anti-solvent" in a mixed-solvent system with a more polar solvent.

Troubleshooting Guide: Column Chromatography

Q5: I ran a column, but my compound is tailing badly and the fractions are not pure. What can I do?

A5: Peak tailing on a silica gel column is often caused by strong interactions between the analyte and the acidic silanol groups on the silica surface. The hydroxyl and pyrazine nitrogen atoms in your compound are potential sites for this interaction.

Causality & Solution:

  • Strong Analyte-Silica Interaction: The basic nitrogens and the acidic hydroxyl group can bind tightly to silica.

    • Solution: Add a small amount of a polar modifier to the mobile phase. For acidic compounds like yours (due to the phenol-like hydroxyl group), adding 1% acetic acid can help by protonating the compound and reducing its interaction with silica. Conversely, if impurities are basic, adding 1% triethylamine can neutralize the silica surface.

  • Poor Sample Loading: Loading the sample in a solvent that is too polar can cause streaking and band broadening.

    • Solution: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent. Alternatively, use "dry loading": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Column Overloading: Too much material was loaded onto the column.

    • Solution: As a rule of thumb, use a mass ratio of at least 30:1 of silica gel to crude compound (e.g., 30g silica for 1g crude).

Q6: How do I efficiently determine the right mobile phase (eluent) for my column?

A6: The most efficient way is to use Thin-Layer Chromatography (TLC). The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of 0.2 to 0.4 .

  • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

An Rf in this range ensures the compound spends enough time interacting with the stationary phase for good separation to occur, but not so long that it leads to excessive band broadening and long elution times. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate, testing different ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc) until you achieve the desired Rf.

G start Start: Crude Sample load Dry Load or Minimal Volume Wet Load onto Column start->load elute Elute with Mobile Phase (Determined by TLC, Rf ≈ 0.3) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate end Purified Product evaporate->end

Caption: General workflow for silica gel column chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(5-Hydroxypyrazin-2-yl)ethanone. Add the minimum volume of hot ethanol required to just dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.[3]

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to make it clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes) that provides an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing method). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude compound (~1g) in a minimal amount of dichloromethane or ethyl acetate. Add ~2g of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to begin elution.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting small aliquots from each fraction.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1-(5-Hydroxypyrazin-2-yl)ethanone.

Protocol 3: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (MeCN).

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve a small amount of the compound in MeCN or a MeCN/water mixture.

References

  • MySkinRecipes. (n.d.). 1-(5-Hydroxypyrazin-2-yl)ethanone. Retrieved from [Link]

  • Šačkus, A., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(15), 4487. Available at: [Link]

  • Verevkin, S. P., et al. (2009). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data, 54(9), 2496–2505. Available at: [Link]

  • Barrio, J., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 20(19), 3934-3957. Available at: [Link]

  • Mullen, C. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11956-11962. Available at: [Link]

  • ResearchGate. (n.d.). Troubleshooting Purification of PCR Products. Retrieved from [Link]

  • DeVore, N. D., et al. (2015). Deviations from Ideal Sublimation Vapor Pressure Behavior in Mixtures of Polycyclic Aromatic Compounds with Interacting Heteroatoms. Journal of Chemical & Engineering Data, 60(7), 2097–2105. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1530. Available at: [Link]

  • Ortega, M. A. (2021). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 7(5), 727–729. Available at: [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]

Sources

Optimizing reaction conditions for pyrazine synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, specifically focusing on the critical parameters of temperature and solvent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and causal relationships that govern a successful synthesis. This guide is structured to address common questions and troubleshooting scenarios in a direct, Q&A format, ensuring you can quickly find the solutions to the challenges you encounter in the lab.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature and Solvent Selection

This section addresses foundational questions about the role of temperature and solvent in pyrazine synthesis, providing the essential knowledge to make informed decisions in your experimental design.

Q1: How does temperature fundamentally impact pyrazine synthesis reactions?

A1: Temperature is a critical control parameter in pyrazine synthesis, influencing reaction rate, yield, and the side product profile. The synthesis of the pyrazine ring typically involves two key stages: the initial condensation to form a dihydropyrazine intermediate, and the subsequent oxidation to the aromatic pyrazine.[1]

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the rate of both the condensation and oxidation steps by providing the necessary activation energy. However, an excessively high temperature can lead to the degradation of reactants, intermediates, or the final pyrazine product.[2]

  • Yield and Selectivity: There is often an optimal temperature range for maximizing the yield of the desired pyrazine. For instance, in the synthesis of pyrazines from 1-hydroxy-2-propanone (acetol) and ammonium hydroxide, the yield was shown to increase as the temperature was raised from 100°C to 140°C.[3] Conversely, in other systems, temperatures above 100°C have been observed to cause product degradation.[2]

  • Side Reactions: Elevated temperatures can promote side reactions. For example, the thermal degradation of amino acids can lead to a variety of pyrazines, but very high temperatures (e.g., 300°C) can also generate a complex mixture of byproducts.[4] The specific side products are highly dependent on the chosen synthetic route.

Q2: What is the role of the solvent in pyrazine synthesis, and how do I choose the right one?

A2: The solvent plays a multifaceted role in pyrazine synthesis. It must solubilize the reactants, facilitate heat transfer, and can influence the reaction mechanism and the rate of individual steps. The choice of solvent is intrinsically linked to the specific synthetic method being employed.

  • Solubility: The reactants, which can range from polar (e.g., amino acids, diamines) to less polar (e.g., dicarbonyl compounds with large organic substituents), must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

  • Boiling Point and Temperature Control: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. High-boiling solvents like xylene (boiling point ~140°C) are used for reactions requiring high temperatures.[5] For lower temperature reactions, solvents like methanol or even water can be suitable.[6][7]

  • Solvent Polarity and Reaction Mechanism: Solvent polarity can influence the stability of intermediates and transition states. For the oxidation of dihydropyrazines to pyrazines, which is a crucial final step in many syntheses, solvent effects can be pronounced. Protic solvents like methanol can form hydrogen bonds which may affect reaction rates.[6]

  • Green Chemistry Considerations: Modern synthetic chemistry encourages the use of greener solvents. Guides are available that rank solvents based on safety, health, and environmental criteria, with alcohols like ethanol and methanol often being preferred over more hazardous options like dioxane or acetonitrile.[8][9]

Troubleshooting Guide: Addressing Common Issues in Pyrazine Synthesis

This section provides practical, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Pyrazine

Q: I've run my pyrazine synthesis, but the yield is much lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common frustration in organic synthesis. For pyrazine formation, the issue can often be traced back to suboptimal temperature, incorrect solvent choice, or issues with the starting materials or reagents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low pyrazine yield.

Detailed Steps & Explanations:

  • Verify Starting Material Integrity: Impurities in your starting materials, such as the α-diketone or the 1,2-diamine, can inhibit the reaction. Ensure they are pure before starting.

  • Optimize Temperature:

    • If Too Low: The reaction may not have sufficient energy to overcome the activation barrier. Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). Many pyrazine syntheses require heating, with temperatures between 80°C and 140°C being common.[5][10]

    • If Too High: You might be degrading your starting materials or the pyrazine product. High temperatures can cause unwanted side reactions or decomposition.[2] If you suspect this, try running the reaction at a lower temperature for a longer period.

  • Re-evaluate Your Solvent:

    • Solubility is Key: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions.

    • Solvent Effects on Oxidation: The final oxidation of the dihydropyrazine intermediate to the aromatic pyrazine can be solvent-dependent. If you are isolating the dihydropyrazine or see a spot on TLC that might correspond to it, changing the solvent or the oxidizing agent may be necessary. For instance, some reactions rely on air oxidation, which can be slow.[1]

Table 1: Impact of Solvent on a Representative Pyrazine Synthesis (Condensation of a 1,2-Diketone and a 1,2-Diamine)

SolventTypeBoiling Point (°C)Typical Observations & Rationale
Methanol/Ethanol Polar Protic65 / 78Good for reactions at moderate temperatures. The protic nature can participate in proton transfer steps, potentially facilitating the initial condensation. Often used in syntheses involving α-amino acid amides.[6]
Toluene/Xylene Non-polar111 / 140Excellent for high-temperature reactions, allowing for faster reaction rates and removal of water via azeotropic distillation (using a Dean-Stark trap), which drives the condensation equilibrium forward.[5][10]
Acetonitrile Polar Aprotic82A versatile solvent that can dissolve a range of polar and non-polar reactants. Its relatively low boiling point limits the reaction temperature. Often used in Lewis acid-promoted reactions.[11]
Water Polar Protic100A green and inexpensive solvent. Can be effective, especially in reactions with highly polar starting materials or under specific pH conditions. However, product isolation can be more complex.[7]
Dimethylformamide (DMF) Polar Aprotic153High boiling point and excellent solvating power for a wide range of compounds. Often used in metal-catalyzed cross-coupling reactions to synthesize functionalized pyrazines.
Issue 2: Formation of Multiple Side Products

Q: My reaction produces the desired pyrazine, but I'm getting significant amounts of impurities, making purification difficult. How can I improve the selectivity?

A: The formation of multiple products points to a lack of selectivity in your reaction conditions. This is often a consequence of incorrect temperature or pH, or inherent side reactions of the chosen synthetic route.

Troubleshooting Strategy:

  • Identify the Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. Knowing their structure can provide clues about the undesired reaction pathway. For example, the formation of imidazole derivatives can occur as a side reaction in syntheses involving ammonium hydroxide and sugars.[12]

  • Refine the Reaction Temperature: As a general rule, running the reaction at the lowest temperature that still provides a reasonable reaction rate often increases selectivity by minimizing side reactions that may have higher activation energies.

  • Control the pH: For reactions involving bases (like ammonia) or acids, the pH can be critical. An incorrect pH can catalyze unwanted side reactions. For syntheses using α-hydroxy ketones and ammonium hydroxide, a basic pH of 11 or higher was found to be optimal.[3]

  • Consider the Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant can sometimes lead to side products.

  • Revisit the Synthetic Route: Some classical methods are known to have limitations. The Staedel–Rugheimer synthesis, for example, uses reactive α-haloketones that can lead to side products.[13][14] The Gutknecht synthesis, which relies on the self-condensation of α-amino ketones, can be challenging due to the instability of the intermediate.[12][13] It may be beneficial to explore more modern, selective methods if persistent issues with side products are encountered.

Experimental Protocol: A General Method for Pyrazine Synthesis via Condensation/Oxidation

This protocol describes a common and straightforward method for synthesizing substituted pyrazines from a 1,2-dicarbonyl compound and a 1,2-diamine, which forms a dihydropyrazine intermediate that is subsequently oxidized.

Caption: General workflow for pyrazine synthesis.

Methodology:

  • Condensation:

    • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 equivalent) and the 1,2-diamine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol). The choice of solvent depends on the solubility of the starting materials.

    • Rationale: This step involves the nucleophilic attack of the amine groups on the carbonyl carbons, leading to a double condensation reaction and the formation of a dihydropyrazine ring.[1]

    • Stir the reaction mixture. Depending on the reactivity of the substrates, this step can be performed at room temperature or require heating to reflux. Monitor the disappearance of the starting materials by TLC.

  • Oxidation:

    • Once the condensation is complete (as indicated by TLC), the resulting dihydropyrazine needs to be oxidized to the aromatic pyrazine.

    • Rationale: Aromatization is the driving force for this step, leading to a stable heterocyclic system.

    • Several methods can be used for oxidation:

      • Air Oxidation: For some substrates, simply stirring the reaction mixture open to the air (or bubbling air through it) is sufficient. This is a green and simple method but can be slow.

      • Metal Oxides: Add a solid oxidizing agent like manganese dioxide (MnO₂) or copper(II) oxide (CuO) to the reaction mixture.[1] These are effective but require filtration to remove after the reaction.

    • Continue to stir and heat (if necessary) until the dihydropyrazine intermediate is fully converted to the pyrazine product, as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If a solid oxidant was used, filter it off.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by standard techniques such as recrystallization or column chromatography on silica gel.

By carefully considering and systematically optimizing the temperature and solvent for your specific pyrazine synthesis, you can significantly improve your yields, minimize side reactions, and achieve a more efficient and robust process.

References

  • Huigens, R. W., 3rd, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules (Basel, Switzerland), 27(3), 1112. [Link]

  • Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(1), 58-73. [Link]

  • Chiang, Y. H., & Chen, C. S. (1999). Pyrazine formation from serine and threonine. Journal of agricultural and food chemistry, 47(11), 4694–4697. [Link]

  • Wulff, J. E., et al. (2014). A novel asymmetric α-iminol rearrangement. Journal of the American Chemical Society, 136(24), 8613–8616.
  • de la Torre, A., et al. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 113-119. [Link]

  • Guo, Q., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9514-9538. [Link]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. [Link]

  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • Samir, F., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • Adger, B. M., et al. (2016). U.S. Patent No. 9,458,115. Washington, DC: U.S.
  • Prat, D., Hayler, J., & Wells, A. (2015). CHEM21 selection guide of classical - and less classical - solvents. ResearchGate. [Link]

  • Sato, N., Kawahara, K., & Morii, N. (1995). Studies on pyrazines. Part 25. Lewis acid-promoted deoxidative thiation of pyrazine N-oxides: new protocol for the synthesis of 3-substituted pyrazinethiols. Journal of the Chemical Society, Perkin Transactions 1, (18), 2299-2304.
  • Deibler, K. D., & Gunter, J. M. (2015). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • Prat, D., Hayler, J., & Wells, A. (2015). CHEM21 selection guide of classical- and less classical-solvents.
  • Karakaya, S., & Aktaş, N. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9204-9210. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115.
  • Wang, Y., et al. (2023). Structural Diversity and Concentration Dependence of Pyrazine Formation: Exogenous Amino Substrates and Reaction Parameters during Thermal Processing of L-alanyl-L-glutamine Amadori Compound. Journal of Agricultural and Food Chemistry, 71(1), 589-599.
  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved January 23, 2026, from [Link]

  • Singh, A. K. (2025). A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. International Research Journal of Modernization in Engineering Technology and Science, 7(7), 1858-1864.
  • University of Toronto. (n.d.). Solvents. Green Chemistry Toolkit. Retrieved January 23, 2026, from [Link]

  • Müller, N., & Rappert, S. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064.
  • BenchChem. (2025).

Sources

Troubleshooting low yields in Stille or Suzuki coupling of pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting low yields in Stille and Suzuki cross-coupling reactions involving pyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this important class of electron-deficient heterocycles.

The inherent electronic nature of the pyrazine ring, while beneficial for certain steps of the catalytic cycle, presents unique challenges that can lead to reaction failure or diminished yields. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and provides a foundational understanding of why pyrazine couplings can be problematic.

Q1: My Suzuki/Stille reaction with a halopyrazine is not working at all. I'm only recovering starting material. Where do I begin?

A: Complete reaction failure with pyrazine substrates often points to a fundamental issue with the catalytic system's activity. The primary suspect is the palladium catalyst's inability to enter the catalytic cycle, which is typically initiated by oxidative addition.

  • The Pyrazine Paradox: Pyrazines are electron-deficient, which, in theory, should make the C-X (X = Cl, Br, I) bond more susceptible to oxidative addition by a Pd(0) species.[1] However, the lone pairs on the pyrazine's nitrogen atoms can act as potent ligands, coordinating to the palladium center and leading to catalyst inhibition or deactivation. This binding can prevent the catalyst from accessing the C-X bond for the crucial initial step.

  • Initial Diagnostic Steps:

    • Catalyst Precursor: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. For Stille reactions, the organostannane can sometimes act as a reductant.[2] For Suzuki reactions, this reduction can be less straightforward. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to rule out reduction issues.

    • Ligand Choice: Standard, less bulky ligands like triphenylphosphine (PPh₃) may not be sufficient. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) is often critical.[3] These ligands promote a more reactive, coordinatively unsaturated "L₁Pd(0)" species and can sterically disfavor the inhibitory binding of the pyrazine nitrogen.

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

Q2: I'm seeing some product, but the yield is very low (<20%), and the reaction has stalled. What are the likely culprits?

A: Low, non-improving yields suggest that while the catalyst is initially active, it is either losing activity over time or the reaction is plagued by competing side reactions.

  • Catalyst Deactivation: As mentioned, coordination of the pyrazine product or starting material to the palladium center is a primary deactivation pathway. This is especially problematic in pyrazine chemistry due to the accessible nitrogen lone pairs.

  • Common Side Reactions (Suzuki):

    • Protodeboronation: This is the protonolysis of the boronic acid/ester, replacing the boron moiety with a hydrogen atom. It is often exacerbated by high temperatures, prolonged reaction times, and the presence of water with certain bases.[4]

    • Homo-coupling: The coupling of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂) or two pyrazine halides can consume your starting materials. This typically occurs when the rate of transmetalation or reductive elimination is slow compared to these competing pathways.

  • Common Side Reactions (Stille):

    • Homo-coupling of Organostannane: This is the most prevalent side reaction, where two organostannane molecules couple (R-SnBu₃ + R-SnBu₃).[5] This can be minimized by changing the order of addition—pre-mixing the pyrazine halide and the palladium catalyst before adding the organostannane can be effective.[2]

Q3: Stille or Suzuki: Which is better for my pyrazine substrate?

A: The choice is not always straightforward and depends on the specific substrates and functional group tolerance. However, some general principles apply.

  • Stille Coupling Advantages: The Stille reaction often exhibits broader functional group tolerance and is less sensitive to the presence of water or acidic protons.[6] For some complex diazine systems, Stille has been shown to provide superior and more consistent yields where Suzuki coupling failed or was very low-yielding.[7] The primary drawback is the high toxicity of organotin reagents and byproducts, which require careful handling and stringent purification.

  • Suzuki Coupling Advantages: The Suzuki-Miyaura coupling is generally preferred due to the low toxicity and high stability of boronic acids and their esters.[8] For many pyrazine systems, especially in pharmaceutical development where tin contamination is a major concern, optimizing a Suzuki coupling is the more desirable path.

A comparative study on diazocines found that while both could be made to work, the Stille reaction was more readily optimized and gave higher yields across a broader range of substrates.[7] If you are struggling immensely with a Suzuki coupling, a Stille reaction may be a viable, albeit more hazardous, alternative.

Section 2: Systematic Troubleshooting Guide

If the initial checks from the FAQ section do not resolve your low yield issues, a systematic, multi-variable approach is necessary. The following workflow provides a logical progression for optimizing your reaction.

Troubleshooting_Workflow Start Low Yield Observed Catalyst Step 1: Catalyst & Ligand Screening Start->Catalyst Begin Optimization Suzuki_Params Step 2 (Suzuki): Base & Solvent Screening Catalyst->Suzuki_Params For Suzuki Coupling Stille_Params Step 2 (Stille): Additives & Solvent Catalyst->Stille_Params For Stille Coupling Conditions Step 3: Reaction Conditions (Temp, Conc, Time) Suzuki_Params->Conditions Stille_Params->Conditions Reagents Step 4: Reagent Quality & Stoichiometry Conditions->Reagents Success Yield Improved Reagents->Success

Caption: A systematic workflow for troubleshooting low yields.

Step 1: Catalyst & Ligand Screening

The heart of the cross-coupling reaction is the palladium-ligand complex. Its properties dictate the efficiency of every step in the catalytic cycle.

The Causality: The electron-deficient pyrazine ring requires a highly active, electron-rich catalyst to ensure efficient oxidative addition. Furthermore, the ligand's steric bulk is crucial to prevent the pyrazine's nitrogen atoms from coordinating to the palladium and poisoning the catalyst. Bulky ligands promote the formation of a reactive 14-electron or 12-electron Pd(0) species, which is essential for initiating the cycle.[3]

Experimental Protocol: Parallel Catalyst/Ligand Screen

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual microwave vials).

  • Reagents: To each vial, add your halopyrazine (1.0 equiv) and the coupling partner (Stille: 1.1-1.2 equiv; Suzuki: 1.2-1.5 equiv).

  • Catalyst/Ligand Addition: Add the chosen palladium precursor and ligand to each designated vial. Use a consistent Pd:Ligand ratio (commonly 1:2 or 1:4).

  • Solvent/Base: Add the same initial solvent and base (for Suzuki) to all vials to isolate the effect of the catalyst system. A good starting point for Suzuki is K₂CO₃ in 1,4-dioxane/H₂O. For Stille, a non-polar solvent like toluene or dioxane is common.

  • Degassing: Seal the vials and thoroughly degas the mixtures.

  • Reaction: Run all reactions at the same temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: Quench the reactions and analyze the conversion to product by LC-MS or ¹H NMR with an internal standard.

Table 1: Recommended Catalyst Systems for Pyrazine Couplings

Catalyst System (Precursor + Ligand)Reaction TypeKey Characteristics & RationaleSource(s)
Pd₂(dba)₃ + XPhos or SPhosSuzuki / StilleWorkhorse System. Bulky, electron-rich biarylphosphine ligands. Excellent for promoting oxidative addition and preventing N-coordination.[7]
Pd(PPh₃)₄Suzuki / StilleClassical Catalyst. May work for activated pyrazines but can fail with more challenging substrates. Good first-pass option due to availability.[1]
Pd(dppf)Cl₂SuzukiDppf is a bidentate ligand that can offer good stability to the catalyst. Often effective for heteroaryl couplings.[4]
Pd(OAc)₂ + cataCXium® AStilleAdamantyl-based phosphine ligand provides extreme bulk, creating a highly active catalyst.[9]
PdCl₂(PPh₃)₂ + CuIStilleCo-catalyst system. Cu(I) is often essential in Stille couplings to facilitate the transmetalation step, which can be rate-limiting.[2]
Step 2 (Suzuki): Base & Solvent Screening

For Suzuki couplings, the base is not merely a spectator; it is mechanistically involved in the transmetalation step.[8]

The Causality: The base activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is necessary for efficient transfer of the organic group to the palladium center. The choice of base and solvent are intertwined, as the base's solubility and strength can dramatically affect the reaction outcome.

Experimental Protocol: Base/Solvent Matrix Screen

  • Setup: Use the best catalyst/ligand system identified in Step 1.

  • Matrix Design: Set up a grid of reactions testing different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) in various solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF).

  • Execution: Follow the procedure from Step 1, keeping the catalyst system constant and varying the base and solvent in each vial.

  • Analysis: Determine the optimal base/solvent combination by analyzing product formation.

Table 2: Common Base/Solvent Combinations for Pyrazine Suzuki Couplings

BaseSolvent SystemCharacteristics & Considerations
K₂CO₃ / Cs₂CO₃Dioxane/H₂O (e.g., 4:1)Standard, robust conditions. Cs₂CO₃ is more soluble and basic, often improving yields for difficult couplings.
K₃PO₄Toluene/H₂O or Dioxane/H₂OA strong, non-nucleophilic base. Very effective for coupling with aryl chlorides and hindered substrates.
KFDioxaneA milder, fluoride-based activator. Useful for substrates with base-sensitive functional groups.
K₃PO₄ or Cs₂CO₃DMF (anhydrous)Polar aprotic conditions can sometimes accelerate the reaction, but DMF must be high purity.
Step 2 (Stille): The Role of Additives

For Stille couplings, transmetalation can be the rate-limiting step. Additives are often required to accelerate this process.

The Causality: Copper(I) salts, particularly CuI, are known to dramatically accelerate Stille couplings. The mechanism is believed to involve a Cu/Sn exchange to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[10] In some cases, lithium chloride (LiCl) can also accelerate the reaction by aiding in the dissociation of the halide from the palladium center, making it more receptive to transmetalation.[10]

Experimental Protocol: Additive Screen

  • Setup: Use the best catalyst/ligand system from Step 1 and a suitable solvent (e.g., Dioxane, NMP, or THF).

  • Conditions: Run the reaction under three conditions: (a) no additive, (b) with 10-20 mol% CuI, and (c) with 2-3 equivalents of anhydrous LiCl.

  • Execution & Analysis: Follow standard reaction and analysis procedures to determine the effect of each additive. An optimal system for pyrazine polymerization was found to be Pd(PPh₃)₂Cl₂–CuI in a THF–NMP mixture.[2]

Section 3: Mechanistic Deep Dive & Advanced Troubleshooting

Understanding the catalytic cycle provides a framework for diagnosing more subtle problems.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_stille Stille Cycle S_Pd0 L₂Pd(0) S_OA Oxidative Addition (Pyrazine-X) S_Pd0->S_OA S_Inhibition Catalyst Inhibition (N-Coordination) S_Pd0->S_Inhibition Deactivation Pathway S_PdII L₂(Pyrazine)Pd(II)-X S_OA->S_PdII S_TM Transmetalation (R-B(OH)₂ + Base) S_PdII->S_TM S_PdII_R L₂(Pyrazine)Pd(II)-R S_TM->S_PdII_R S_RE Reductive Elimination S_PdII_R->S_RE S_RE->S_Pd0 Catalyst Regeneration S_Product Pyrazine-R S_RE->S_Product St_Pd0 L₂Pd(0) St_OA Oxidative Addition (Pyrazine-X) St_Pd0->St_OA St_Inhibition Catalyst Inhibition (N-Coordination) St_Pd0->St_Inhibition Deactivation Pathway St_PdII L₂(Pyrazine)Pd(II)-X St_OA->St_PdII St_TM Transmetalation (R-SnBu₃, often + CuI) St_PdII->St_TM St_PdII_R L₂(Pyrazine)Pd(II)-R St_TM->St_PdII_R St_RE Reductive Elimination St_PdII_R->St_RE St_RE->St_Pd0 Catalyst Regeneration St_Product Pyrazine-R St_RE->St_Product

Caption: Simplified catalytic cycles for Suzuki and Stille couplings.

Problem: My reaction works with bromopyrazine but fails with the analogous chloropyrazine.

The Causality: Oxidative addition is typically the rate-determining step in the catalytic cycle.[8] The strength of the carbon-halogen bond follows the trend C-I < C-Br < C-Cl. Consequently, C-Cl bonds are significantly less reactive and require a more potent catalytic system to break. While the electron-deficient nature of the pyrazine ring helps activate C-Cl bonds compared to electron-rich aromatics, this activation is often not enough.

Solution:

  • Highly Active Ligands: This is a classic scenario where bulky, electron-donating ligands are required. Systems based on Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to create highly electron-rich Pd(0) centers that are capable of activating robust C-Cl bonds.

  • Higher Temperatures: Increasing the reaction temperature (e.g., to 120-140 °C, potentially using microwave irradiation) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

  • Alternative Metals: For some challenging chloride couplings, nickel-based catalysts can be more effective than palladium.

Problem: I am performing a double coupling on a dihalopyrazine and only get mono-substitution.

The Causality: After the first coupling, the electronic properties of the pyrazine ring change. The newly introduced group (especially if it's an electron-donating aryl group) makes the pyrazine ring less electron-deficient. This deactivates the second C-X bond towards further oxidative addition.

Solution:

  • Forcing Conditions: To drive the second coupling to completion, you will likely need more forcing conditions than for the first. This includes higher temperatures, longer reaction times, and potentially higher catalyst loading (e.g., increasing from 2 mol% to 5 mol%).

  • Sequential Addition: Add a second charge of catalyst and/or the boronic acid/stannane after the first coupling is complete (as monitored by TLC or LC-MS). This can replenish active catalyst and drive the equilibrium towards the di-substituted product.[4]

  • Microwave Chemistry: Microwave-assisted procedures can be highly effective for pushing sluggish reactions, including second couplings, to completion by rapidly reaching high temperatures.[1]

Section 4: Final Checklist & Best Practices

  • Reagent Purity: Use high-purity, anhydrous solvents. Ensure boronic acids are not degraded (they can dehydrate to form unreactive boroxines) and organostannanes are pure.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the setup and reaction time to prevent catalyst oxidation.

  • Stoichiometry: For Suzuki couplings, a slight excess (1.2-1.5 equiv.) of the boronic acid is standard to compensate for potential protodeboronation and homo-coupling. For Stille, a smaller excess (1.1-1.2 equiv.) is typical.

  • Stirring: Ensure vigorous stirring, especially for biphasic reactions (e.g., Toluene/H₂O), to maximize interfacial contact where the reaction occurs.

By systematically addressing each potential point of failure—from the catalyst's core activity to the subtle interplay of solvents, bases, and additives—researchers can overcome the challenges of pyrazine cross-coupling and achieve high yields of their desired products.

References

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]

  • (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Zultanski, S. L., & Gschwend, B. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. MDPI. [Link]

  • Fonseca, A., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Joule, J. A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Corcé, V., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Angewandte Chemie International Edition. [Link]

  • Buchwald, S. L., et al. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Pérez-Temprano, M. H., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Organometallics. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Knochel, P. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews. [Link]

  • Maseras, F., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Wang, J., et al. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]

  • Joule, J. A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Hartwig, J. F., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Dénès, F., & Pérez-Luna, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Corcé, V., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Angewandte Chemie International Edition. [Link]

  • Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Palladium Catalyzed Cross Coupling Reaction ll CSIR-NET,GATE.. (2020, May 30). YouTube. [Link]

  • Corsepius, N. (2021, April 20). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]

  • Stille, J. K. (2011). The Stille Reaction. Organic Reactions. [Link]

  • Goldberg, K. I., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

  • Buchwald, S. L., et al. (2018). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. [Link]

  • Buchwald, S. L., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Denmark, S. E., & Butler, C. R. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Sigman, M. S., & Doyle, A. G. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Espinet, P., & Echavarren, A. M. (2002). Snapshots of a Stille reaction. Chemical Communications. [Link]

Sources

How to avoid impurities in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazine derivatives. Our focus is on providing practical, evidence-based solutions to help you optimize your reactions, minimize impurities, and achieve higher yields of your target compounds.

I. Frequently Asked Questions (FAQs) About Impurities in Pyrazine Synthesis

This section addresses common issues encountered during the synthesis of pyrazine derivatives, providing insights into their causes and practical solutions.

Q1: My pyrazine synthesis reaction has a very low yield and a lot of dark, tarry byproduct. What's going wrong?

A1: This is a frequent challenge, often stemming from uncontrolled side reactions, particularly in classical methods like the Gutknecht and Staedel–Rugheimer syntheses. The formation of dark, polymeric materials, often described as "aldol type crap," can be attributed to several factors:

  • Purity of Starting Materials: Impurities in your α-dicarbonyl compounds or 1,2-diamines can initiate polymerization or other side reactions. Always use reagents of the highest possible purity or purify them before use.

  • Reaction Temperature: Many pyrazine syntheses are exothermic. If the temperature is not carefully controlled, it can lead to runaway reactions and the formation of tars. It is often beneficial to carry out the initial condensation at a reduced temperature, sometimes even below 0 °C, to avoid the rapid formation of tarry products.[1]

  • Stoichiometry: Incorrect stoichiometry of the reactants can lead to side reactions. Ensure precise measurement of your starting materials.

  • pH of the Reaction Mixture: The pH can significantly influence the reaction rate and the formation of byproducts. For condensations involving α-amino ketones, controlling the pH is crucial to prevent side reactions.

Troubleshooting Table for Low Yields and Tar Formation

Potential Cause Recommended Action
Impure starting materialsPurify reagents by distillation or recrystallization before use.
Uncontrolled reaction temperatureUse an ice bath to maintain a low temperature during initial mixing.
Incorrect stoichiometryCarefully measure and add reactants, possibly using a syringe pump for slow addition.
Suboptimal pHBuffer the reaction mixture or perform a pH study to find the optimal range.

Q2: I'm trying to synthesize an unsymmetrically substituted pyrazine, but I'm getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common hurdle when using unsymmetrical α-dicarbonyls or 1,2-diamines. The two carbonyl groups of the dicarbonyl compound can have similar reactivity, leading to a mixture of products. Here are some strategies to enhance regioselectivity:

  • Stepwise Condensation: A highly effective method is to perform the condensation in a stepwise manner. First, react the more reactive carbonyl group of the α-dicarbonyl compound with one amino group of the diamine under carefully controlled conditions (e.g., low temperature). Then, in a second step, induce the cyclization to form the desired pyrazine.

  • Use of Protecting Groups: Temporarily protecting one of the carbonyl or amino groups can direct the reaction to the desired position. The protecting group is then removed in a subsequent step.

  • Influence of Substituents: The electronic and steric properties of the substituents on your starting materials can influence the reactivity of the carbonyl and amino groups. For instance, an electron-withdrawing group on the α-dicarbonyl can make the adjacent carbonyl more electrophilic and thus more reactive.

  • Modern Synthetic Methods: Newer synthetic routes, such as those involving palladium-catalyzed cross-coupling reactions on a pre-formed pyrazine core, offer excellent control over the position of substitution.[2]

II. Troubleshooting Guide for Specific Synthesis Methods

This section provides detailed troubleshooting for common pyrazine synthesis routes.

A. Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form a dihydropyrazine, which is then oxidized to the pyrazine.

Q3: My Gutknecht synthesis results in a significant amount of unreacted α-amino ketone and a low yield of the pyrazine. What can I do to improve the conversion?

A3: Incomplete conversion in the Gutknecht synthesis often points to issues with the dimerization of the α-amino ketone or the subsequent oxidation step.

  • Optimizing the Dimerization: The self-condensation of the α-amino ketone is a critical step. The concentration of the α-amino ketone can play a significant role; in some cases, higher concentrations can favor dimerization. The pH of the solution is also crucial; a slightly basic medium can facilitate the reaction.

  • Ensuring Complete Oxidation: The dihydropyrazine intermediate must be efficiently oxidized to the aromatic pyrazine. Incomplete oxidation is a common source of impurities and low yields.

    • Choice of Oxidizing Agent: While atmospheric oxygen can sometimes be sufficient, stronger oxidizing agents like copper(II) salts or manganese dioxide (MnO₂) are often more reliable.[3] The quality of the oxidizing agent is important; using high-purity, activated MnO₂ is recommended.

    • Reaction Conditions: Ensure vigorous stirring to maximize contact between the dihydropyrazine and the oxidizing agent, especially if using a heterogeneous oxidant like MnO₂. The reaction may also require heating to go to completion.

Workflow for Optimizing the Gutknecht Synthesis

Caption: Optimizing the Gutknecht pyrazine synthesis.

B. Palladium-Catalyzed Cross-Coupling Reactions

Modern approaches to pyrazine derivatives often involve the functionalization of a pre-existing pyrazine core using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.

Q4: I am performing a Suzuki coupling on a chloropyrazine, but I am observing a significant amount of homo-coupled byproduct from my boronic acid. How can I minimize this side reaction?

A4: Homo-coupling of the boronic acid is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryles like pyrazines. This occurs when two molecules of the boronic acid react with each other instead of with the chloropyrazine.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over homo-coupling.

  • Base: The base used in the reaction can influence the rate of transmetalation and reductive elimination, thereby affecting the amount of homo-coupling. A weaker base may be beneficial in some cases.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homo-coupling relative to the cross-coupling reaction.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homo-coupling reaction.

Troubleshooting Homo-Coupling in Suzuki Reactions

Suzuki_Troubleshooting Problem Problem Significant Homo-Coupling Solution Solutions Optimize Ligand Modify Base Lower Temperature Slow Addition of Boronic Acid Problem->Solution Implement Outcome Desired Outcome High Yield of Cross-Coupled Product Solution->Outcome Leads to

Caption: Troubleshooting homo-coupling in Suzuki reactions.

III. Purification Protocols

Effective purification is essential for obtaining high-purity pyrazine derivatives. This section provides detailed protocols for common purification techniques.

A. Column Chromatography

Column chromatography is a versatile technique for separating pyrazine derivatives from impurities.

Protocol: Purification of a Pyrazine Derivative by Silica Gel Chromatography

  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent system (e.g., a mixture of hexane and ethyl acetate). The consistency should be a pourable slurry.

  • Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude pyrazine derivative in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by thin-layer chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazine derivative.

Note on Imidazole Impurities: If your synthesis is prone to forming imidazole byproducts, using hexane as the initial eluent can be effective, as imidazoles are generally more polar and will be retained on the silica gel.[4][5]

B. Recrystallization

Recrystallization is an excellent method for purifying solid pyrazine derivatives.

Protocol: Recrystallization of a Solid Pyrazine Derivative

  • Solvent Selection: Choose a solvent in which your pyrazine derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, or mixtures like methanol-ethyl acetate.[6]

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Preventing N-Oxide Formation

Q5: I am observing an unexpected impurity in my reaction that I suspect is a pyrazine N-oxide. How can I prevent its formation?

A5: Pyrazine N-oxides can form as byproducts, especially during reactions that involve oxidative conditions or if the pyrazine is exposed to air and light for extended periods. The nitrogen atoms in the pyrazine ring are susceptible to oxidation.

  • Inert Atmosphere: Whenever possible, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Using degassed solvents can also help to reduce the amount of dissolved oxygen in the reaction mixture.

  • Storage: Store your pyrazine derivatives, especially if they are electron-rich, under an inert atmosphere and protected from light. Storing them as a salt (e.g., hydrochloride) can also increase their stability towards oxidation.[7]

  • Avoidance of Strong Oxidants: If your synthesis involves an oxidation step, choose your oxidizing agent and conditions carefully to avoid over-oxidation of the pyrazine nitrogen.

If N-oxide formation is unavoidable, it can sometimes be reversed by treatment with a reducing agent.

V. References

  • Chemical Transformation of Pyrazine Derivatives. Molekul, 15(2), 143-154. Available from: [Link]

  • Britton, E. C., & Lange, H. B. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu Natural Science Journal, (55), 53-58.

  • Chen, Y., Zhu, Q., Wang, H., Yu, Y., Chen, W., & Zhang, G. (2023). An efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides unsymmetrical 2,6-disubstituted pyrazines in very good yields. Synthesis, 55(16), 2554-2560. Available from: [Link]

  • El-Sayed, R. A., & Monte, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 785–791. Available from: [Link]

  • Ong, P. K. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available from: [Link]

  • El-Sayed, R. A., & Monte, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3495-3519. Available from: [Link]

  • Gutknecht Pyrazine Synthesis. Merck Index. Available from: [Link]

  • Wiley, R. H., & Slaymaker, S. C. (1963). Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p. 820. Available from: [Link]

  • Fliri, H. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. ResearchGate. Available from: [Link]

  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate. Available from: [Link]

  • El-Sayed, R. A., & Monte, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available from: [Link]

  • Protic Processes in an Extended Pyrazinacene: The Case of Dihydrotetradecaazaheptacene. PubMed Central. Available from: [Link]

  • Erickson, J. G. (1950). U.S. Patent No. 2,520,088. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available from: [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. Available from: [Link]

  • Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration. Royal Society of Chemistry. Available from: [Link]

  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000064. Available from: [Link]

  • Recrystallisation. University of Calgary. Available from: [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PubMed Central. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1914. Available from: [Link]

  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Pyridine N-oxide derivatives. Organic Chemistry Portal. Available from: [Link]

  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1591, 223-233. Available from: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Available from: [Link]

  • Queiroz, C. A. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate. Available from: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112. Available from: [Link]

  • El-Sayed, R. A., & Monte, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 785–791. Available from: [Link]

  • Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. PubMed. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Shallenberger, F. (2019, March 25). Optimizing Oxidation in the Care of Chronically Ill Patients [Video]. YouTube. Available from: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available from: [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed Central. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential. Green Chemistry. Available from: [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-hydroxypyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key pharmaceutical intermediate.[1] As a crucial building block in the development of various therapeutic agents, including antidiabetics, a robust and scalable synthetic protocol is paramount.[1] This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the common challenges encountered during the synthesis and scale-up of this important molecule.

I. Synthetic Pathway Overview

The synthesis of 1-(5-hydroxypyrazin-2-yl)ethanone can be approached through a multi-step process. A common strategy involves the initial formation of the hydroxypyrazine core, followed by acylation to introduce the ethanone moiety. The classical Reuben G. Jones synthesis provides a reliable method for constructing the 2-hydroxypyrazine ring system through the condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[2][3][4] Subsequent acylation presents its own set of challenges, particularly concerning regioselectivity and potential side reactions.

Synthesis_Pathway cluster_0 Step 1: Pyrazine Ring Formation cluster_1 Step 2: Acylation Glyoxal Glyoxal 2-Hydroxypyrazine 2-Hydroxypyrazine Glyoxal->2-Hydroxypyrazine Condensation Aminoacetamide Aminoacetamide Aminoacetamide->2-Hydroxypyrazine Target_Molecule 1-(5-Hydroxypyrazin-2-yl)ethanone 2-Hydroxypyrazine->Target_Molecule Friedel-Crafts Acylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Target_Molecule

Caption: Proposed synthetic pathway for 1-(5-hydroxypyrazin-2-yl)ethanone.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-(5-hydroxypyrazin-2-yl)ethanone.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Ring Formation) - Incomplete reaction due to insufficient base or inadequate temperature control.- Side reactions, such as polymerization of glyoxal.- Optimize the amount of base (e.g., sodium hydroxide) and maintain a low reaction temperature (0-10 °C) during addition.[2][4]- Add the glyoxal solution slowly to the reaction mixture to minimize polymerization.
Formation of regioisomers in Step 1 - Use of unsymmetrical dicarbonyl compounds can lead to a mixture of products.- While glyoxal is symmetrical, if other dicarbonyls are used, careful control of reaction conditions (e.g., rate of base addition) is crucial to influence regioselectivity.[2][3]
Low yield or no reaction in Step 2 (Acylation) - Deactivation of the pyrazine ring by the hydroxyl group.- Inappropriate choice of acylating agent or catalyst.- The hydroxyl group is activating, but the nitrogen atoms are deactivating. A strong Lewis acid catalyst (e.g., AlCl₃) is typically required for Friedel-Crafts acylation.[5][6][7][8][9]- Consider using a more reactive acylating agent, such as acetyl chloride, in the presence of a stoichiometric amount of Lewis acid.[5][8]
Formation of multiple acylated products - Acylation at other positions on the pyrazine ring or on the hydroxyl group (O-acylation).- Optimize the reaction temperature; lower temperatures generally favor C-acylation over O-acylation.- Use a less reactive acylating agent or a milder Lewis acid to improve selectivity.
Difficulty in product purification - Presence of unreacted starting materials and byproducts.- Tar formation during the reaction.- Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product.[7]- Recrystallization from an appropriate solvent can also be effective for final purification.
Scale-up challenges (e.g., poor heat transfer, mixing issues) - Exothermic nature of the reactions.- Heterogeneous reaction mixtures.- Use a reactor with efficient heat exchange and agitation.- For scale-up, consider a continuous flow reactor to improve control over reaction parameters.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Reuben G. Jones synthesis for the 2-hydroxypyrazine core?

A1: The Reuben G. Jones synthesis involves a double condensation reaction between a 1,2-dicarbonyl compound (like glyoxal) and an α-aminoamide (like aminoacetamide) in the presence of a base.[2][3][4] The reaction proceeds through the formation of a dihydropyrazine intermediate, which then tautomerizes to the more stable aromatic 2-hydroxypyrazine.

Q2: Why is regioselectivity a concern in pyrazine synthesis?

A2: When using unsymmetrical 1,2-dicarbonyl compounds, the condensation with the α-aminoamide can occur in two different orientations, leading to the formation of two regioisomeric products. The electronic and steric properties of the substituents on the dicarbonyl compound influence the preferred site of nucleophilic attack by the amino group of the α-aminoamide, thus affecting the product ratio.[2]

Q3: What are the key considerations for the Friedel-Crafts acylation of 2-hydroxypyrazine?

A3: The Friedel-Crafts acylation of 2-hydroxypyrazine requires careful consideration of the catalyst, acylating agent, and reaction conditions.[5][6][7][8][9] The pyrazine ring is generally electron-deficient, making electrophilic substitution challenging. However, the hydroxyl group is an activating group. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically necessary to generate the acylium ion electrophile. The choice of acylating agent (e.g., acetic anhydride or acetyl chloride) and reaction temperature will also influence the yield and selectivity of the reaction.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the ring formation and acylation steps. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction progress.

Q5: What are the safety precautions I should take when scaling up this synthesis?

A5: Scaling up any chemical synthesis requires a thorough safety assessment. Both the ring formation and acylation reactions can be exothermic, so ensuring adequate cooling and temperature control is critical to prevent runaway reactions. The use of strong acids, bases, and flammable organic solvents necessitates working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For larger scale reactions, consider implementing additional safety measures such as a blast shield.

IV. Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxypyrazine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aminoacetamide hydrochloride (1.0 eq) in water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Base Addition: Slowly add a solution of sodium hydroxide (2.2 eq) in water via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Glyoxal Addition: To the cooled solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise over a period of 1-2 hours, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Workup: Acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-hydroxypyrazine as a solid.

Step 2: Synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C and slowly add acetic anhydride (1.5 eq). Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add 2-hydroxypyrazine (1.0 eq) portion-wise to the reaction mixture, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-(5-hydroxypyrazin-2-yl)ethanone.

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Ring Formation start->step1 check1 Low Yield? step1->check1 troubleshoot1 Optimize Base/Temp Slow Glyoxal Addition check1->troubleshoot1 Yes step2 Step 2: Acylation check1->step2 No troubleshoot1->step1 check2 Low Yield/No Reaction? step2->check2 troubleshoot2 Use Stronger Lewis Acid More Reactive Acylating Agent check2->troubleshoot2 Yes purification Purification check2->purification No troubleshoot2->step2 check3 Impure Product? purification->check3 troubleshoot3 Column Chromatography Recrystallization check3->troubleshoot3 Yes end Pure Product check3->end No troubleshoot3->purification

Caption: A workflow diagram for troubleshooting the synthesis.

V. References

  • MySkinRecipes. 1-(5-Hydroxypyrazin-2-yl)ethanone. (n.d.). Retrieved from [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. (2024, January 15). Retrieved from [Link]

  • I. Chaaban, S. M. El Khawass, M. Mahran, & N. Elsalamouny. (2012). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. ResearchGate. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. (2023, January 22). Retrieved from [Link]

  • Khan Academy. Friedel-Crafts acylation. (n.d.). Retrieved from [Link]

  • Professor Dave Explains. Friedel-Crafts Acylation. (2018, November 13). Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of heteroaromatic compounds. Quantitative aspects. Advances in Heterocyclic Chemistry, 22, 71–121. [Link]

  • A. R. Katritzky, & A. F. Pozharskii. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • U.S. Patent No. 2,805,223. (1957). Method of preparing 2-hydroxypyrazines. Google Patents.

  • A. A. El-Gamal, & N. S. El-Sayed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(5-Hydroxypyrazin-2-yl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5-Hydroxypyrazin-2-yl)ethanone is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, including kinase inhibitors for oncology and novel treatments for diabetes.[1] The strategic placement of the hydroxyl and acetyl functional groups on the pyrazine core allows for diverse chemical modifications, making it a valuable intermediate for constructing libraries of bioactive molecules.[1] Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 1-(5-hydroxypyrazin-2-yl)ethanone. We will delve into two plausible and chemically sound approaches: de novo ring construction via the Reuben G. Jones synthesis and functional group interconversion from a halogenated pyrazine precursor. A third potential route involving late-stage acetylation will also be critically evaluated. Each method will be analyzed for its chemical logic, potential yield, scalability, and the inherent challenges, supported by detailed experimental protocols and comparative data.

Route 1: De Novo Pyrazine Ring Formation via Reuben G. Jones Condensation

The Reuben G. Jones synthesis, first reported in 1949, remains a cornerstone for the preparation of 2-hydroxypyrazines.[2][3] This method relies on the base-mediated condensation of an α-aminoamide with a 1,2-dicarbonyl compound.[2][3] For the synthesis of our target molecule, this approach offers the advantage of constructing the core heterocyclic structure with the hydroxyl group already in place.

Causality of Experimental Choices

The selection of starting materials is critical for the success of this route. Glycinamide hydrochloride is a simple and readily available α-aminoamide. The choice of the 1,2-dicarbonyl component is more complex as it must contain a masked or precursor form of the acetyl group. A plausible candidate is 1,1-dimethoxy-2,3-butanedione, which can be hydrolyzed in situ to release the reactive dicarbonyl species. The methoxy groups serve as protecting groups for one of the carbonyls, which can help to influence the regioselectivity of the initial condensation. The use of a strong base, such as sodium hydroxide, is necessary to deprotonate the α-aminoamide and catalyze the condensation and subsequent cyclization reactions. The reaction is typically performed at low temperatures to minimize side reactions, such as the hydrolysis of the aminoamide.[4]

Experimental Protocol

Step 1: Condensation and Cyclization

  • To a stirred suspension of glycinamide hydrochloride (1.0 eq) in methanol at 0°C, add a solution of sodium hydroxide (2.0 eq) in water, ensuring the temperature remains below 5°C.

  • Stir the mixture for 15 minutes to allow for the formation of the free aminoamide.

  • Slowly add a solution of 1,1-dimethoxy-2,3-butanedione (1.1 eq) in methanol to the reaction mixture, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 3-4.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-hydroxypyrazin-2-yl)ethanone.

Challenges and Considerations

The primary challenge of this route is controlling the regioselectivity of the condensation. The reaction between an unsymmetrical dicarbonyl and an α-aminoamide can potentially lead to two isomeric hydroxypyrazine products. In this case, the desired 1-(5-hydroxypyrazin-2-yl)ethanone and the isomeric 1-(6-hydroxypyrazin-2-yl)ethanone could be formed. The ratio of these isomers can be influenced by factors such as the nature of the substituents, the base used, and the reaction temperature.[4]

Route 2: Functional Group Interconversion from a Halogenated Pyrazine

This strategy leverages a pre-existing, appropriately functionalized pyrazine ring and modifies it to obtain the target molecule. The commercial availability of 1-(5-chloropyrazin-2-yl)ethanone makes this a highly attractive and convergent approach.[5][6] The key transformation is the nucleophilic aromatic substitution of the chloro group with a hydroxyl group.

Causality of Experimental Choices

The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, especially when there is an electron-withdrawing group, such as the acetyl group, present on the ring. The hydrolysis of the chloropyrazine can be achieved under basic conditions. The choice of base and solvent is important to ensure a clean and efficient reaction. A strong base like sodium hydroxide in a polar, high-boiling solvent such as dimethyl sulfoxide (DMSO) or in the presence of a phase-transfer catalyst can promote the substitution. The reaction may require elevated temperatures to overcome the activation energy for the substitution.

Experimental Protocol

Step 1: Synthesis of 1-(5-chloropyrazin-2-yl)ethanone (if not commercially available)

This intermediate can be prepared via a Grignard reaction with 2-cyano-5-chloropyrazine.

  • Prepare a solution of methylmagnesium bromide (1.2 eq) in diethyl ether.

  • To a solution of 2-cyano-5-chloropyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add the Grignard reagent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 1-(5-chloropyrazin-2-yl)ethanone.

Step 2: Hydrolysis of 1-(5-chloropyrazin-2-yl)ethanone

  • To a solution of 1-(5-chloropyrazin-2-yl)ethanone (1.0 eq) in a mixture of water and dioxane, add sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with aqueous hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 1-(5-hydroxypyrazin-2-yl)ethanone.

Advantages and Trustworthiness

This route is highly reliable due to the well-defined nature of the starting material and the predictable outcome of the nucleophilic aromatic substitution. The commercial availability of the key intermediate significantly shortens the synthetic sequence and enhances the overall efficiency.[5][6] The purification of the final product is often straightforward, involving simple extraction and recrystallization.

Route 3: Late-Stage Acetylation of 2-Hydroxypyrazine (A Critical Evaluation)

A third conceivable approach is the direct C-acetylation of a 2-hydroxypyrazine precursor. This would involve a Friedel-Crafts type acylation. However, this route is generally considered less feasible for several reasons.

Mechanistic Hurdles

The pyrazine ring is inherently electron-deficient, making it a poor substrate for electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[7] The hydroxyl group is an activating, ortho-, para-director; however, under the acidic conditions of a Friedel-Crafts reaction, the nitrogen atoms of the pyrazine ring will be protonated, further deactivating the ring towards electrophilic attack. Furthermore, the hydroxyl group itself can be acylated (O-acetylation) in competition with the desired C-acetylation. While a subsequent Fries rearrangement of the O-acetylated product could potentially yield the desired C-acetylated product, this adds complexity and is often low-yielding for heterocyclic systems.

Given these significant mechanistic barriers and the high potential for side reactions and low yields, this route is not considered a practical or efficient method for the synthesis of 1-(5-hydroxypyrazin-2-yl)ethanone and is not recommended for preparative purposes.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reuben G. Jones SynthesisRoute 2: Functional Group Interconversion
Starting Materials Glycinamide, 1,1-dimethoxy-2,3-butanedione1-(5-Chloropyrazin-2-yl)ethanone, NaOH
Number of Steps 1 (from key precursors)1 (from key intermediate)
Overall Yield Moderate (potential for isomer formation)High (typically)
Scalability Moderate (purification can be challenging)High (straightforward workup)
Key Challenges Regioselectivity, potential for side reactionsAvailability and cost of starting material
Advantages Builds the core structure directlyConvergent, high-yielding, clean reaction

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Reuben G. Jones Synthesis cluster_1 Route 2: Functional Group Interconversion A1 Glycinamide A_int Condensation & Cyclization A1->A_int A2 1,1-Dimethoxy-2,3-butanedione A2->A_int A_prod 1-(5-Hydroxypyrazin-2-yl)ethanone A_int->A_prod Major A_iso Isomeric Byproduct A_int->A_iso Minor B1 1-(5-Chloropyrazin-2-yl)ethanone B_re NaOH, H2O/Dioxane B1->B_re B_prod 1-(5-Hydroxypyrazin-2-yl)ethanone B_re->B_prod

Figure 1: Comparative workflow of the two primary synthetic routes to 1-(5-Hydroxypyrazin-2-yl)ethanone.

Conclusion and Recommendation

For researchers and drug development professionals requiring reliable access to 1-(5-hydroxypyrazin-2-yl)ethanone, Route 2, the functional group interconversion from 1-(5-chloropyrazin-2-yl)ethanone, is the unequivocally recommended approach. This strategy is highly efficient, scalable, and benefits from the commercial availability of the key starting material. The reaction is typically high-yielding and the purification of the final product is straightforward, making it ideal for producing high-purity material for pharmaceutical research.

While the Reuben G. Jones synthesis (Route 1) is a classic and powerful method for constructing the hydroxypyrazine core, the potential for isomeric byproduct formation presents a significant challenge for this specific target, potentially complicating purification and reducing the overall yield. Therefore, it is a less practical choice when a more direct and reliable route is available.

The development of robust and efficient synthetic methodologies is a critical enabler of drug discovery. By understanding the strengths and weaknesses of different synthetic approaches, chemists can make informed decisions to accelerate their research programs.

References

  • CN106588785A - Preparation method of acetylpyrazine - Google P
  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. (URL: [Link])

  • Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry. (URL: [Link])

  • CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google P
  • 1-(5-Hydroxypyrazin-2-yl)ethanone - MySkinRecipes. (URL: not available)
  • Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584. (URL: [Link])

  • General structures of 2-acetyl-5-chloropyrazine chalcones and... - ResearchGate. (URL: [Link])

  • 1-(5-Chloropyrazin-2-yl)ethanone - Lead Sciences. (URL: [Link])

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines - Beilstein Journals. (URL: [Link])

  • US2805223A - Method of preparing 2-hydroxypyrazines - Google P
  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. (URL: [Link])

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL: [Link])

  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & pharmaceutical bulletin, 50(1), 140–142. (URL: [Link])

  • Synthesis of substituted pyrazines from N-allyl malonamides - ResearchGate. (URL: [Link])

  • 1-(3-chloropyrazin-2-yl)ethanone | CAS: 121246-90-0 - finetech industry limited. (URL: [Link])

  • Scheme 3: Suggested mechanism for the Reuben G. Jones synthesis of 2-hydroxypyrazines. - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Biological Activity of 1-(5-Hydroxypyrazin-2-yl)ethanone and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a wide array of biologically active compounds. This guide offers an in-depth technical comparison of the biological activities of pyrazine derivatives, with a particular focus on compounds derived from 1-(5-Hydroxypyrazin-2-yl)ethanone. By presenting supporting experimental data and elucidating the underlying structure-activity relationships, this document aims to provide a valuable resource for the rational design of novel therapeutic agents.

The Pyrazine Core: A Privileged Scaffold in Drug Discovery

Pyrazine and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring influences its aromaticity and hydrogen bonding capabilities, making it an attractive pharmacophore for interacting with various biological targets.[1]

1-(5-Hydroxypyrazin-2-yl)ethanone: A Versatile Building Block

1-(5-Hydroxypyrazin-2-yl)ethanone serves as a key intermediate in the synthesis of a diverse range of pyrazine-based derivatives.[2][3] Its hydroxyl and ketone functional groups provide reactive handles for facile chemical modifications, enabling the generation of extensive compound libraries for high-throughput screening and drug discovery campaigns.[2] This strategic positioning of functional groups allows for the exploration of chemical space around the pyrazine core to optimize biological activity.

Comparative Biological Evaluation: Unveiling Therapeutic Potential

While direct comparative studies on the biological activity of 1-(5-Hydroxypyrazin-2-yl)ethanone itself are limited, its utility as a precursor allows for the exploration of the therapeutic potential of its derivatives in several key areas.

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[4] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating binding to the hinge region of the kinase ATP-binding pocket.[1]

Table 1: Comparative Anticancer Activity of Pyrazine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazin-2-one Derivatives DFG-out PDGFRβ inhibitorVariousPotent (specific IC50 not provided)[5]
1,4-Pyrazine-containing HAT Inhibitors Compound 29Solid and blood cancer cells1.2-8.7 (EC50)[6][7]
Pyrrolopyrazine Derivatives Compound 5bPanc-120.3[8]
Pyrrolopyrazine Derivatives Compound 7mVariousPotent (nearly twice the potency of etoposide)[8]
Indolin-2-one based VEGFR-2 Inhibitors Compound 17aMCF-70.74[9]
Indolin-2-one based VEGFR-2 Inhibitors Compound 10gHepG21.13[9]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The data in Table 1 highlights the potent anticancer activity of various pyrazine derivatives. For instance, a novel series of 1,4-pyrazine-containing inhibitors of histone acetyltransferases (HATs) p300/CBP demonstrated significant anti-proliferative activity against a panel of cancer cells.[6][7] Similarly, pyrrolopyrazine derivatives have shown promising results, with some compounds exhibiting greater potency than the established anticancer drug etoposide.[8] The design of these compounds often involves structure-activity relationship (SAR) studies to optimize their interaction with the target protein. For example, in the development of pyrazin-2-ones as PDGFRβ inhibitors, the scaffold was expanded to access the "DFG-out" inactive conformation of the kinase, leading to highly potent and selective compounds.[5]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Table 2: Comparative Antimicrobial Activity of Pyrazine and Pyrazoline Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazoline Derivative Compound 22E. faecalis32[10]
Pyrazoline Derivative Compound 24E. faecalis32[10]
Pyrazoline Derivative Compound 5S. aureus64[10]
Pyrazoline Derivative Compound 19S. aureus64[10]
Pyrazoline Derivative Compound 24S. aureus64[10]
Pyrazoline Derivative Compound 22B. subtilis64[10]
Pyrazoline Derivative Compound 26B. subtilis64[10]
6-Methoxypyrazine-2-carboxylic Acid Hydrazide Derivative Compound 9Anaerobic and aerobic bacteriaMost active of series[12]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

As shown in Table 2, pyrazoline derivatives, which can be synthesized from chalcones and hydrazines, have demonstrated moderate antimicrobial activity against various bacterial strains.[10][11] SAR studies on these compounds have indicated that the nature and position of substituents on the phenyl rings significantly influence their antimicrobial potency.[10] For example, the presence of a methyl group at a specific position was found to enhance activity against S. aureus and E. faecalis.[10] Furthermore, derivatives of 6-methoxypyrazine-2-carboxylic acid hydrazide have been synthesized and shown to be active against both anaerobic and aerobic bacteria.[12]

Experimental Methodologies: A Foundation for Discovery

The evaluation of the biological activity of pyrazine derivatives relies on robust and standardized experimental protocols.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Methodology: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a period of 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[13]

Diagram: MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazine derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A schematic representation of the MTT assay workflow for determining the cytotoxic effects of pyrazine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Methodology: Broth Microdilution

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazine compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of pyrazine compounds B->C D Incubate at optimal temperature C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A flowchart illustrating the key steps of the broth microdilution method for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR): The Key to Rational Design

The biological activity of pyrazine derivatives is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds. Key structural features that influence activity include:

  • Substituents on the Pyrazine Ring: The nature, size, and position of substituents can dramatically alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to the target. For example, in a series of pyrazoline derivatives, the substitution pattern on the phenyl rings was found to be critical for their antimicrobial activity.[10]

  • Fusion with Other Heterocycles: Fusing the pyrazine ring with other heterocyclic systems, such as in pyrrolopyrazines, can create more rigid and complex scaffolds that can lead to enhanced target engagement and improved pharmacological properties.[8]

  • Introduction of Specific Functional Groups: The incorporation of specific functional groups, such as the hydroxamic acid moiety in histone deacetylase inhibitors, can be essential for the mechanism of action, for instance, by chelating metal ions in the active site of the enzyme.[7]

Diagram: Key Structural Elements Influencing Pyrazine Bioactivity

SAR_Pyrazine Pyrazine Pyrazine Core Substituents Substituent Nature & Position Pyrazine->Substituents Modifies electronics & sterics FusedRings Fused Heterocyclic Rings Pyrazine->FusedRings Increases rigidity & complexity Bioactivity Biological Activity (e.g., Anticancer, Antimicrobial) Substituents->Bioactivity FusedRings->Bioactivity FunctionalGroups Specific Functional Groups FunctionalGroups->Bioactivity Dictates mechanism of action

Caption: A conceptual diagram illustrating the key structural factors that determine the biological activity of pyrazine derivatives.

Conclusion and Future Directions

1-(5-Hydroxypyrazin-2-yl)ethanone stands as a valuable starting material for the synthesis of a wide range of biologically active pyrazine derivatives. The comparative data presented in this guide underscores the significant potential of the pyrazine scaffold in the development of novel anticancer and antimicrobial agents. Future research should focus on the synthesis and comprehensive biological evaluation of novel derivatives of 1-(5-Hydroxypyrazin-2-yl)ethanone, with a strong emphasis on elucidating detailed structure-activity relationships. Such studies, coupled with advanced computational modeling, will pave the way for the rational design of next-generation pyrazine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • MySkinRecipes. 1-(5-Hydroxypyrazin-2-yl)ethanone. [Link]

  • Nie, S., Wu, F., Wu, J., Li, X., Zhou, C., Yao, Y., & Song, Y. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. [Link]

  • Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500–505. [Link]

  • Nie, S., Wu, F., Wu, J., Li, X., Zhou, C., Yao, Y., & Song, Y. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. [Link]

  • Lategahn, J., Hardick, J., Grabe, T., Koczian, F., Torka, R., PeyT, H., ... & Rauh, D. (2016). From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. ChemMedChem, 11(24), 2717–2727. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qadasy, Z. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qadasy, Z. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]

  • Abdel-Aziz, M., Abuel-Magd, A. M., El-Malah, A. A., Al-Abdullah, E. S., Al-Dhfyan, A., & Abdel-Wahab, B. F. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 28(13), 5028. [Link]

  • Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish journal of pharmaceutical sciences, 17(5), 500–505. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4781. [Link]

  • Abou-Seri, S. M., El-Sisi, A. G., Abdou, A. M., & El-Khamisy, S. M. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(11), 3466. [Link]

  • Gobis, K., Foks, H., Żuralska, A., & Kędzia, A. (2006). Studies on Pyrazine Derivatives. XLIX. Synthesis and Antibacterial Activity of 6-Methoxypyrazine-2-carboxylic Acid Hydrazide Derivatives. HETEROCYCLES, 68(12), 2615. [Link]

  • Tan, M. L., Oon, C. E., & Sulaiman, N. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(21), 3971. [Link]

  • Zhang, L., Zhang, Y., Wang, Y., Li, J., Li, J., & Hu, Y. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & medicinal chemistry, 23(5), 1086–1095. [Link]

Sources

The Unambiguous Proof: A Comparative Guide to the X-ray Crystallography of Pyrazine Derivatives for Definitive Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pyrazine scaffold stands as a cornerstone of molecular design.[1][2] Its six-membered aromatic ring, with two nitrogen atoms in a 1,4-orientation, is a versatile platform for developing a vast array of biologically active compounds and functional materials.[1][2][3] The therapeutic potential of pyrazine derivatives is extensive, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[2][3] However, the journey from a promising molecular design to a validated, effective compound is paved with rigorous analytical challenges. Unambiguous determination of the three-dimensional atomic arrangement of these molecules is not merely a confirmatory step but a fundamental prerequisite for understanding their structure-activity relationships (SAR) and optimizing their properties.

This guide provides an in-depth technical comparison of the structural validation of pyrazine derivatives, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causal relationships between molecular substitution and the resulting crystal packing, present a detailed, field-proven experimental protocol, and offer a comparative analysis of crystallographic data for a series of pyrazine derivatives. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to definitively validate the structure of these critical compounds.

The Imperative of Structural Validation: Why X-ray Crystallography Reigns Supreme

While techniques like NMR and mass spectrometry are indispensable for elucidating molecular connectivity, they often fall short of providing the precise spatial arrangement of atoms, especially in complex derivatives or in the presence of stereoisomers.[3] X-ray crystallography, by contrast, offers an unparalleled, high-resolution view of the molecule as it exists in the solid state. This technique is crucial for:

  • Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of chiral centers.

  • Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule, which is critical for receptor binding and biological activity.

  • Intermolecular Interaction Mapping: Elucidating the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can influence physical properties like solubility and stability.[4]

  • Polymorph Identification: Distinguishing between different crystalline forms of the same compound, which can have profound implications for bioavailability and patentability.

The ability of X-ray crystallography to provide such detailed structural information is unsurpassed and is a cornerstone of modern structure-based drug design.

A Comparative Crystallographic Analysis of Substituted Pyrazine Derivatives

The true power of X-ray crystallography is revealed when we systematically compare the structures of related compounds. By introducing different substituents to the pyrazine core, we can observe the direct impact on molecular conformation and crystal packing. Let us consider three classes of pyrazine derivatives that have been structurally characterized by X-ray diffraction.

Pyrazine-2,5-dicarboxamides

This class of compounds, with amide functionalities at the 2 and 5 positions, are excellent candidates for forming extensive hydrogen-bonding networks. A study of N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide and its analogs reveals how subtle changes in the substituent attached to the amide nitrogen can dramatically alter the supramolecular architecture.[5][6]

In the crystal structure of N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming layers. These layers are further connected by C—H⋯O interactions to create a three-dimensional network.[6] The pyridine rings adopt an extended conformation and are significantly inclined with respect to the central pyrazine ring.[6]

Tetrakis-Substituted Pyrazines

Increasing the steric bulk on the pyrazine ring introduces new challenges and opportunities for crystal engineering. In a series of tetrakis-substituted pyrazines, the interplay between bulky substituents dictates the overall molecular symmetry and packing. For instance, in 2,3,5,6-tetrakis(4-methylanilino)pyrazine, the molecule possesses inversion symmetry, with the methylaniline groups oriented above and below the plane of the pyrazine ring.[7] The inclination of the substituent rings relative to the pyrazine core is a critical parameter influencing the packing efficiency.[7]

Triazolopyrazines

The fusion of a triazole ring to the pyrazine core, as seen in the 1,2,4-triazolo[4,3-a]pyrazine scaffold, creates a rigid, planar system with significant potential for antimalarial activity.[8][9] X-ray crystallographic analysis of a series of aminated triazolopyrazine derivatives has been instrumental in confirming the regioselectivity of nucleophilic substitution reactions and in understanding the spatial arrangement of the substituents.[9] These studies provide definitive proof of the molecular structure, which is essential for building accurate SAR models.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyrazine derivatives, illustrating the impact of substitution on the crystal lattice.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Pyrazine-2,5-dicarboxylic acid dihydrateP-15.255(1)6.907(1)6.951(1)90.00(0)[10]
N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamideP2₁/c10.468(2)10.281(2)15.281(3)108.01(3)[5]
2,3,5,6-tetrakis(4-methylanilino)pyrazineP-18.423(2)9.881(2)10.152(2)63.62(10)[7]

Experimental Protocol: From Powder to Proof

The following is a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a novel pyrazine derivative. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.

Step 1: Crystal Growth - The Foundational Art

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal.

  • Purification: The pyrazine derivative must be of the highest possible purity. Recrystallization or column chromatography is often necessary.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution and filter it into a clean vial.[5] Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.[5]

  • Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.

Step 2: Data Collection - Capturing the Diffraction Pattern
  • Mounting: Carefully mount the selected crystal on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Devise a data collection strategy to measure a complete and redundant set of diffraction data, ensuring adequate coverage of the reciprocal space.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Step 3: Structure Solution and Refinement - From Data to a 3D Model
  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Model Building: Build an initial molecular model into the electron density map, identifying the positions of the atoms of the pyrazine derivative.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using a least-squares minimization algorithm.

  • Validation: Critically assess the quality of the final refined model using a range of metrics, including R-factors, goodness-of-fit, and analysis of the residual electron density map.

Visualizing the Workflow and Molecular Interactions

To further clarify the experimental process and the nature of the molecular interactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination & Validation Synthesis Synthesis of Pyrazine Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Acquisition X-ray Diffraction Data Acquisition Mounting->Data_Acquisition Data_Processing Data Processing & Scaling Data_Acquisition->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structural Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography of pyrazine derivatives.

Caption: Common intermolecular interactions in pyrazine derivative crystals.

Conclusion: The Bedrock of Rational Design

The structural validation of pyrazine derivatives through single-crystal X-ray crystallography is an indispensable component of modern chemical research. It provides the definitive, high-resolution structural information necessary to understand and rationally design molecules with desired properties. By comparing the crystal structures of a series of derivatives, we gain profound insights into the subtle interplay of steric and electronic effects that govern molecular conformation and crystal packing. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and framework to confidently and accurately validate their own pyrazine-based compounds, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • Yang, Z. et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(21), 5163. Available at: [Link]

  • He, Y. et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864932. Available at: [Link]

  • Various Authors. (2014). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Ramachandran, S. et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115. Available at: [Link]

  • Barreda-Moya, A. et al. (2011). Crystal engineering in mercury(II) coordination compounds based on pyrazine carboxamide ligand. ResearchGate. Available at: [Link]

  • Saeed, A. et al. (2021). Structural comparison of pyrazine derivatives. ResearchGate. Available at: [Link]

  • Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902. Available at: [Link]

  • Li, Y. et al. (2022). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 27(15), 4994. Available at: [Link]

  • de Villiers, K. A. et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3326. Available at: [Link]

  • Fun, H.-K. et al. (2013). Crystal structures and Hirshfeld surface analyses of two new tetrakis-substituted pyrazines and a degredation product. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1556–o1561. Available at: [Link]

  • Cati, D. L. et al. (2010). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 11), o533–o538. Available at: [Link]

  • Richard, P. et al. (1985). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. ResearchGate. Available at: [Link]

  • Leznoff, D. B. et al. (2000). Insights on the synthesis and organisational phenomena of twisted pyrazine–pyridine hybrids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3675-3684. Available at: [Link]

  • Cati, D. L. et al. (2010). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. Available at: [Link]

  • Yin, Z. et al. (2024). Ultrafast X-ray Study Reveals Solvation Suppresses Electronic Rearrangement in Pyrazine. Tohoku University. Available at: [Link]

  • Ambele, M. A. et al. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. PeerJ, 12, e17446. Available at: [Link]

  • Wikipedia Contributors. (2024). Heterocyclic compound. Wikipedia. Available at: [Link]

Sources

A Comparative Guide to 1-(5-Hydroxypyrazin-2-yl)ethanone and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(5-Hydroxypyrazin-2-yl)ethanone and its structurally related analogs. As a key intermediate in pharmaceutical synthesis, particularly for antidiabetic agents, and a versatile building block for compounds with kinase inhibition and antimicrobial properties, a thorough understanding of its structure-activity relationships is paramount for researchers in drug discovery.[1] This document synthesizes available data on the synthesis, physicochemical properties, and biological activities of the parent compound and key analogs, offering a scientific foundation for the rational design of novel therapeutic agents.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The subject of this guide, 1-(5-Hydroxypyrazin-2-yl)ethanone, is a bifunctional molecule featuring a hydroxyl group and an ethanone moiety on the pyrazine core. These functional groups offer avenues for facile chemical modifications, enabling the creation of diverse compound libraries for screening and optimization.[1] This guide will focus on a comparative study of analogs derived from modifications at these two key positions, exploring how these structural changes influence their biological profiles, particularly as kinase inhibitors and antimicrobial agents.

Synthesis Strategies: From Core Structure to Diverse Analogs

The synthesis of 1-(5-Hydroxypyrazin-2-yl)ethanone and its analogs generally relies on established methods for pyrazine ring formation, followed by functional group interconversions.

Synthesis of the Core Structure: 1-(5-Hydroxypyrazin-2-yl)ethanone
Synthesis of Analogs

The true utility of 1-(5-Hydroxypyrazin-2-yl)ethanone lies in its potential for derivatization. Here, we explore the synthesis of two key classes of analogs:

  • O-Alkylated Analogs (Analog A-type): Modification of the hydroxyl group, for instance, through Williamson ether synthesis, can yield a variety of alkoxy derivatives. This allows for probing the role of the hydroxyl group in target binding and for modulating physicochemical properties such as lipophilicity.

  • Ethanone-Derived Analogs (Analog B-type): The ethanone moiety is a versatile handle for generating diverse analogs. Condensation with hydrazines or hydroxylamines can produce hydrazones and oximes, respectively. These modifications can introduce new hydrogen bonding donors and acceptors, potentially altering the biological activity profile.

Experimental Protocol: General Synthesis of Hydrazone Derivatives (Analog B-type)

This protocol outlines a general method for the synthesis of hydrazone derivatives from 1-(5-Hydroxypyrazin-2-yl)ethanone.

Materials:

  • 1-(5-Hydroxypyrazin-2-yl)ethanone

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Ethanol

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • Dissolve 1-(5-Hydroxypyrazin-2-yl)ethanone (1 mmol) in ethanol (20 mL).

  • Add the substituted hydrazine hydrochloride (1.1 mmol) and sodium acetate (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired hydrazone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Comparative Physicochemical Properties

The physicochemical properties of 1-(5-Hydroxypyrazin-2-yl)ethanone and its analogs are critical for their pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for a homologous series is not available, we can infer the impact of the proposed structural modifications.

Compound Structure Modification Predicted Change in Lipophilicity (LogP) Predicted Change in Hydrogen Bonding Potential
Parent Compound 1-(5-Hydroxypyrazin-2-yl)ethanone-BaselineH-bond donor (OH), H-bond acceptor (OH, C=O, N)
Analog A1 1-(5-Methoxypyrazin-2-yl)ethanoneO-methylationIncreaseLoss of H-bond donor (OH)
Analog B1 1-(5-Hydroxypyrazin-2-yl)ethanone phenylhydrazoneHydrazone formationSignificant IncreaseGain of H-bond donor (NH), loss of C=O acceptor

Table 1: Predicted Physicochemical Properties of 1-(5-Hydroxypyrazin-2-yl)ethanone and Representative Analogs.

Comparative Biological Activities

The biological activities of pyrazine derivatives are diverse, with notable potential in kinase inhibition and antimicrobial applications.

Kinase Inhibitory Activity

Pyrazine-based compounds are known to act as kinase inhibitors.[1] The pyrazine scaffold can mimic the adenine region of ATP, allowing these molecules to bind to the ATP-binding pocket of various kinases.

Structure-Activity Relationship (SAR) Insights:

  • The Hydroxyl Group: The hydroxyl group at the 5-position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the kinase's active site. O-alkylation (Analog A-type) would eliminate this hydrogen bonding capability, which could lead to a decrease in inhibitory potency if the interaction is critical. However, it could also enhance cell permeability and lead to improved activity in cell-based assays.

  • The Ethanone Moiety: Modification of the ethanone group (Analog B-type) can introduce new interactions with the solvent-exposed region of the kinase active site. For instance, the introduction of a phenylhydrazone moiety could lead to beneficial pi-stacking interactions with aromatic residues in the binding pocket, potentially increasing potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the kinase inhibitory activity of the synthesized compounds.

Materials:

  • Target kinase

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[3] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: Increased lipophilicity, as seen in the O-alkylated (Analog A-type) and hydrazone (Analog B-type) analogs, can enhance the ability of the compound to penetrate the bacterial cell wall, potentially leading to improved antimicrobial activity.

  • Hydrazone Moiety: The -C=N-NH- linkage in hydrazones is a known pharmacophore in many antimicrobial agents.[4][5] This functional group can chelate with metal ions essential for bacterial enzyme function or interfere with other vital cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis Synthetic Pathways cluster_activity Biological Evaluation Parent 1-(5-Hydroxypyrazin-2-yl)ethanone AnalogA Analog A-type (O-Alkylated) Parent->AnalogA Williamson Ether Synthesis AnalogB Analog B-type (Hydrazone/Oxime) Parent->AnalogB Condensation Kinase Kinase Inhibition AnalogA->Kinase Antimicrobial Antimicrobial Activity AnalogA->Antimicrobial AnalogB->Kinase AnalogB->Antimicrobial

Synthetic and evaluation pathways for analogs.

G Start Prepare Compound Dilutions AddKinase Add Kinase Enzyme Start->AddKinase Incubate1 Incubate (15 min) AddKinase->Incubate1 AddSubstrate Add Substrate/ATP Incubate1->AddSubstrate Incubate2 Incubate (60 min) AddSubstrate->Incubate2 StopReaction Stop Reaction & Measure ADP Incubate2->StopReaction Analyze Calculate IC50 StopReaction->Analyze

Workflow for kinase inhibition assay.

Conclusion and Future Directions

1-(5-Hydroxypyrazin-2-yl)ethanone serves as a valuable starting point for the development of novel kinase inhibitors and antimicrobial agents. The strategic modification of its hydroxyl and ethanone functionalities can lead to analogs with significantly altered physicochemical and biological properties. This guide has provided a framework for the rational design and evaluation of such analogs. Future research should focus on the synthesis and systematic testing of a focused library of these compounds to generate robust structure-activity relationship data. This will enable the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties, ultimately contributing to the development of new and effective therapeutics.

References

  • Pattan, S. R., et al. (2008). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Indian Journal of Pharmaceutical Sciences, 70(5), 643-647.
  • Smiljkovic, M., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Pharmaceuticals, 13(9), 229.
  • El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • MySkinRecipes. (n.d.). 1-(5-Hydroxypyrazin-2-yl)ethanone. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018).
  • Popiołek, Ł., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6434.

Sources

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validating the Purity of Synthesized 1-(5-Hydroxypyrazin-2-yl)ethanone

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Drug Development

For researchers and professionals in drug development, the purity of a starting material is not merely a number on a certificate of analysis; it is the foundation upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. 1-(5-Hydroxypyrazin-2-yl)ethanone is a critical heterocyclic building block, serving as a key intermediate in the synthesis of novel pharmaceutical compounds, including potential antidiabetic and antimicrobial agents.[1] The presence of impurities—be they residual starting materials, byproducts, or isomers—can have profound implications, potentially altering biological activity, increasing toxicity, and compromising clinical outcomes.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of newly synthesized 1-(5-Hydroxypyrazin-2-yl)ethanone. We will move beyond simple procedural lists to explore the causality behind our analytical choices, grounding our methods in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2] The objective is to establish a self-validating, orthogonal analytical strategy, where multiple, complementary methods provide a comprehensive and trustworthy purity profile.

No single analytical technique can provide a complete picture of a compound's purity. An effective validation strategy employs several orthogonal (complementary) methods, each interrogating a different physicochemical property of the molecule. For 1-(5-Hydroxypyrazin-2-yl)ethanone, a robust approach integrates chromatographic separation, mass analysis, spectroscopic characterization, and thermal analysis.

cluster_0 Purity Validation Workflow Sample Synthesized Batch of 1-(5-Hydroxypyrazin-2-yl)ethanone HPLC HPLC-UV (Quantitative Purity & Impurity Profile) Sample->HPLC Primary Analysis NMR ¹H & ¹³C NMR (Structural Confirmation & Isomeric Purity) Sample->NMR HRMS HRMS (Identity Confirmation) Sample->HRMS MP Melting Point (Bulk Purity Indicator) Sample->MP LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknowns Data Integrate & Correlate Data HPLC->Data LCMS->Data NMR->Data HRMS->Data MP->Data Report Final Purity Assignment & Certificate of Analysis Data->Report Final Decision

Caption: Integrated workflow for purity validation of 1-(5-Hydroxypyrazin-2-yl)ethanone.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone of purity analysis in the pharmaceutical industry. Its primary strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification.

Causality of Method Choice: 1-(5-Hydroxypyrazin-2-yl)ethanone is a moderately polar heterocyclic compound. A C18 column, which has a nonpolar stationary phase, is ideal for retaining and separating such molecules using a polar mobile phase. A gradient elution starting with a high aqueous component allows for the separation of polar impurities, while gradually increasing the organic solvent (acetonitrile) elutes the main compound and then any less polar impurities. UV detection is highly effective as the pyrazine ring contains a strong chromophore.

Experimental Protocol: RP-HPLC Purity Assay
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.[3]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): A Self-Validating Check

    • Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step for ensuring data trustworthiness.

    • Prepare a solution of the reference standard at approximately 0.5 mg/mL.

    • Make five replicate injections.

    • Acceptance Criteria (per ICH guidelines):

      • Tailing Factor (T): Must be ≤ 2.0.

      • Theoretical Plates (N): Must be ≥ 2000.

      • Relative Standard Deviation (%RSD) for Peak Area: Must be ≤ 2.0%.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 1-(5-Hydroxypyrazin-2-yl)ethanone.

    • Dissolve in a 50:50 mixture of Acetonitrile/Water to a final volume of 20 mL to achieve a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Run the analysis using the following gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS): Unambiguous Identity Confirmation

While HPLC provides quantitative data, it does not confirm identity. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight that serves as a definitive identifier.

Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass MS because it provides a highly accurate mass measurement (typically to four decimal places). This accuracy allows for the determination of the compound's elemental formula, which is essential for confirming the identity of a new chemical entity and distinguishing it from potential isomers or other compounds with the same nominal mass.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode.

  • Data Interpretation:

    • Expected Molecular Formula: C₆H₆N₂O₂[4]

    • Expected Monoisotopic Mass for [M+H]⁺: 139.0502

    • Compare the experimentally measured m/z value with the theoretical value. A mass accuracy error of < 5 ppm provides high confidence in the assigned formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. It confirms the connectivity of atoms within the molecule, ensuring the correct isomer has been synthesized and that no structurally similar impurities are present.

Causality of Method Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[5] ¹³C NMR complements this by showing the chemical environment of each carbon atom. For 1-(5-Hydroxypyrazin-2-yl)ethanone, NMR is crucial to confirm the 2,5-substitution pattern on the pyrazine ring, as other isomers could be formed during synthesis.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Analysis: Acquire standard ¹H and ¹³C spectra.

  • Data Interpretation (Expected Signals for 1-(5-Hydroxypyrazin-2-yl)ethanone):

    • ¹H NMR:

      • A singlet for the methyl protons (-CH₃) at ~2.5 ppm.

      • Two distinct singlets or doublets for the two aromatic protons on the pyrazine ring, confirming their non-equivalent environments.

      • A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.

    • ¹³C NMR:

      • Signals for the methyl carbon, the carbonyl carbon (C=O), and the four distinct carbons of the pyrazine ring. The chemical shifts will confirm the presence of the hydroxyl and ethanone substituents.

Melting Point Analysis: The Classical Purity Indicator

Melting point is a simple, yet effective, physical measurement that can provide a quick assessment of bulk purity. Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically < 2 °C).

Causality of Method Choice: According to colligative properties, impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[7] This makes it a valuable, low-cost technique to screen for the presence of significant impurities. Heterocyclic compounds containing nitrogen and a hydroxyl group, like the target molecule, are expected to be relatively high-melting solids due to hydrogen bonding.[8]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Instrumentation: A calibrated melting point apparatus.

  • Analysis:

    • Pack a capillary tube with 2-3 mm of the powdered sample.

    • Place the tube in the apparatus and heat rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.

  • Data Interpretation: Compare the observed melting point range to a reference value if available. A sharp range indicates high purity, while a broad or depressed range suggests the presence of impurities.

Comparison of Purity Validation Techniques

FeatureHPLC-UVMass Spectrometry (MS)NMR SpectroscopyMelting Point
Primary Purpose Quantitative Purity & Impurity ProfilingIdentity Confirmation & Impurity IDDefinitive Structural ElucidationBulk Purity Screening
Type of Information QuantitativeQualitative (Structural)Qualitative (Structural)Qualitative (Physical)
Detects Non-volatile impuritiesMass, Elemental FormulaAll proton/carbon-containing structuresCrystalline impurities
Strengths High precision, sensitivity, automationUnambiguous identity, impurity IDGold standard for structure, isomer detectionFast, inexpensive, simple
Limitations Requires chromophore, may not separate all impuritiesPoor quantitation, matrix effectsLower sensitivity, higher costOnly for crystalline solids, non-specific
Regulatory Standing Essential for purity assayEssential for identityEssential for structural proofSupportive data

Logical Integration of Analytical Data

cluster_1 Data Integration Logic HRMS_Data HRMS confirms C₆H₆N₂O₂ [M+H]⁺ Identity Identity Confirmed HRMS_Data->Identity NMR_Data NMR confirms 2,5-substitution pattern NMR_Data->Identity Final Batch Meets Specification: Purity ≥ 99.5% Identity Confirmed Identity->Final Pass HPLC_Data HPLC shows main peak at 99.5% area Purity High Purity Confirmed HPLC_Data->Purity MP_Data Sharp melting point range observed MP_Data->Purity Purity->Final Pass

Caption: Logical flow for integrating analytical data to assign final purity.

By following this comprehensive, multi-technique approach grounded in established scientific principles and regulatory guidance, researchers can confidently validate the purity of synthesized 1-(5-Hydroxypyrazin-2-yl)ethanone. This analytical rigor is indispensable for ensuring the quality and integrity of materials advancing through the drug development pipeline.

References

  • Barreiro, G., et al. (2023). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at: [Link]

  • Barreiro, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. ICH. Available at: [Link]

  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available at: [Link]

  • ResearchGate. Mass spectra of tentatively identified pyrazine products. ResearchGate. Available at: [Link]

  • MySkinRecipes. 1-(5-Hydroxypyrazin-2-yl)ethanone. MySkinRecipes. Available at: [Link]

  • Chen, S., et al. (2022). Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. PubMed. Available at: [Link]

  • Britannica. Heterocyclic compound - Melting, Boiling, Points. Britannica. Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. Available at: [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. UOU. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Pyrazine. NIST WebBook. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Katritzky, A. R., et al. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. Journal of Chemical Information and Modeling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. beilstein-journals.org. Available at: [Link]

  • Chemistry LibreTexts. 2.1: Melting Point Analysis. Chemistry LibreTexts. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. pnrjournal.com. Available at: [Link]

  • ResearchGate. A series of 1 H NMR spectra of (E-1) 2 2 (500 MHz, D 2 O, 298 K) before... ResearchGate. Available at: [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

  • International Journal of PharmTech Research. Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. sphinxsai.com. Available at: [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • ResearchGate. 2(1H)-Pyrazinone and representative natural derivatives. ResearchGate. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. scirp.org. Available at: [Link]

  • Weldon, S. R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.

Sources

A Comparative Analysis of the Antifungal Activity of Pyrazine Derivatives and Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the in vitro antifungal efficacy of various pyrazine derivatives against clinically relevant fungal pathogens, benchmarked against established antifungal drugs. We will delve into the quantitative data derived from standardized susceptibility testing, explore the underlying mechanisms of action, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Rise of Pyrazine Derivatives in Antifungal Research

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The exploration of their antifungal potential is driven by the urgent need for new therapeutic options to address the challenges of drug-resistant fungal strains.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The in vitro antifungal activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative pyrazine derivatives against key fungal pathogens and compare them with those of widely used antifungal agents.

Table 1: Antifungal Activity of Pyrazine Derivatives

Pyrazine Derivative ClassSpecific CompoundFungal StrainMIC (µg/mL)Reference
Pyrazine CarboxamideP2Candida albicansComparable to Fluconazole
Pyrazine CarboxamideP1, P3, P4, P8Candida albicansActive
Pyrazine CarboxamideP1, P2, P3, P6, P8Aspergillus nigerActive
Pyrazine-2-carboxylic acidP4, P10Candida albicans3.125[2]
Pyrazoline Derivative4cCandida albicans6.25[3]
Pyrazine Chalcone AnalogNitro-substituted derivativesTrichophyton mentagrophytesComparable to Fluconazole[4]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamideCompound 8 (R1 = C8H17)Trichophyton mentagrophytes62.5 µmol/L[5]

Table 2: Antifungal Activity of Known Antifungal Agents

Antifungal AgentFungal StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
FluconazoleCandida albicans<80.5-[6][7]
Amphotericin BCandida albicans0.125 - 10.250.5[8]
VoriconazoleCandida albicans<1--[7]
FluconazoleAspergillus niger-256>256[9]
Amphotericin BAspergillus niger-12[9]
ItraconazoleAspergillus niger-0.250.5[9]
VoriconazoleAspergillus niger-0.120.5[9]
FluconazoleTrichophyton mentagrophytes8 - 64-16[2][10]
TerbinafineTrichophyton mentagrophytes0.06 - 0.25-8[2][10]
ItraconazoleTrichophyton mentagrophytes≤0.125-0.25[2][10]

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

From the data presented, it is evident that certain pyrazine derivatives exhibit promising antifungal activity. For instance, some pyrazine carboxamides show activity against C. albicans that is comparable to the standard drug fluconazole. Similarly, nitro-substituted pyrazine chalcone analogs demonstrate noteworthy efficacy against Trichophyton mentagrophytes.[4] However, it is also clear that the potency of these derivatives can be highly specific to the fungal species and the chemical substitutions on the pyrazine core.

Unraveling the Mechanisms of Action

A thorough understanding of a drug's mechanism of action is paramount for rational drug design and for anticipating potential resistance mechanisms.

Established Antifungal Agents: A Well-Defined Picture

The mechanisms of action for the major classes of antifungal drugs are well-characterized:

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is a crucial step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][11][12] Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in altered fluidity and permeability, and ultimately, inhibition of fungal growth.[11]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[4][12][13] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and cell death.[13]

  • Echinocandins (e.g., Caspofungin): Echinocandins are a newer class of antifungals that act by inhibiting the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[14][15] This disruption of the cell wall leads to osmotic instability and fungal cell lysis.

cluster_Azoles Azole Antifungals cluster_Polyenes Polyene Antifungals cluster_Echinocandins Echinocandin Antifungals Azole Fluconazole, Itraconazole, Voriconazole Lanosterol_demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_demethylase inhibits Ergosterol_synthesis Ergosterol Biosynthesis Fungal_membrane_integrity Fungal Cell Membrane Integrity Disrupted Ergosterol_synthesis->Fungal_membrane_integrity leads to Polyene Amphotericin B Ergosterol Ergosterol Polyene->Ergosterol binds to Pore_formation Pore Formation in Cell Membrane Cell_leakage Leakage of Cellular Contents Pore_formation->Cell_leakage causes Echinocandin Caspofungin Glucan_synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_synthase inhibits Glucan_synthesis β-(1,3)-D-glucan Synthesis Cell_wall_disruption Fungal Cell Wall Disruption Glucan_synthesis->Cell_wall_disruption leads to

Caption: Mechanisms of action of major antifungal drug classes.

Pyrazine Derivatives: An Emerging Mechanistic Landscape

The precise mechanisms of action for many pyrazine derivatives are still under active investigation. However, some studies suggest that their antifungal effects may arise from their ability to interfere with essential cellular processes. For example, some pyrazine analogs are thought to inhibit ergosterol biosynthesis, similar to azole antifungals.[16] Other proposed mechanisms include the disruption of mitochondrial function and the induction of oxidative stress within the fungal cell. The diversity of chemical structures within the pyrazine family suggests that multiple mechanisms of action may be at play, a promising feature for overcoming existing drug resistance.

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reliability and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) has established guidelines for this purpose, with the broth microdilution method (document M27-A3 for yeasts) being a widely accepted reference.[17][18][19]

Broth Microdilution Method (CLSI M27-A3)

This method determines the MIC of an antifungal agent against a specific fungal isolate.

Materials:

  • Fungal isolate

  • Antifungal agent (e.g., pyrazine derivative)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or inverted microscope

  • Sterile saline or water

  • Vortex mixer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, actively growing colonies.

    • Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Antifungal Agent Preparation and Serial Dilution:

    • Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions of the antifungal agent in RPMI-1640 medium in the 96-well microtiter plate. This will create a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add a standardized volume of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

    • Include a positive control well (inoculum without the drug) and a negative control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by using a spectrophotometer to measure the optical density.

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the positive control.

start Start inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation dilution Serial Dilution of Antifungal Agent dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

Pyrazine derivatives represent a promising avenue for the development of novel antifungal agents. The data presented in this guide highlight their potential to inhibit the growth of clinically important fungi, with some derivatives exhibiting efficacy comparable to established drugs. While the mechanisms of action for many pyrazine compounds are still being elucidated, their structural diversity offers a rich landscape for further exploration and optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key chemical features of the pyrazine scaffold that contribute to potent antifungal activity.

  • Mechanism of Action Elucidation: To pinpoint the specific molecular targets of the most promising pyrazine derivatives.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of lead compounds in animal models of fungal infections.

By continuing to explore the antifungal properties of pyrazine derivatives with scientific rigor, we can pave the way for the development of new and effective treatments to combat the global challenge of fungal diseases.

References

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. (2015). Molecules. Retrieved from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. (2015). PMC. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019). PMC. Retrieved from [Link]

  • Antifungal activity of studied compounds against Trichophyton mentagrophytes. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis. (2024). PMC. Retrieved from [Link]

  • Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). PMC. Retrieved from [Link]

  • Determination of MICs of itraconazole against four Aspergillus niger... (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. (2024). NCBI Bookshelf. Retrieved from [Link]

  • MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method. (2020). PubMed. Retrieved from [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. Retrieved from [Link]

  • Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. (2024). The Journal of Infection in Developing Countries. Retrieved from [Link]

  • Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. (n.d.). Malaysian Journal of Pathology. Retrieved from [Link]

  • Echinocandins – structure, mechanism of action and use in antifungal therapy. (n.d.). Progress in Chemistry. Retrieved from [Link]

  • Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. (2020). PMC. Retrieved from [Link]

  • Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents. (2025). PubMed. Retrieved from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (n.d.). ANSI Webstore. Retrieved from [Link]

  • Antifungal Resistance Profile of Fungal Isolates from Fungal Rhinosinusitis Patients: A Study from Tertiary Care Hospital. (n.d.). PMC. Retrieved from [Link]

  • Echinocandin. (n.d.). Wikipedia. Retrieved from [Link]

  • Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines... (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms of echinocandin antifungal drug resistance. (2015). PMC. Retrieved from [Link]

  • Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp. (2023). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Azole antifungals. (n.d.). Life Worldwide. Retrieved from [Link]

  • MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method. (2020). UKHSA Research Portal. Retrieved from [Link]

  • “Illuminating” Echinocandins' Mechanism of Action. (2020). ACS Central Science. Retrieved from [Link]

  • Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. (n.d.). ASM Journals. Retrieved from [Link]

  • comparative study of the in vitro susceptibilities of clinical and laboratory-selected resistant isolates of Aspergillus spp. to amphotericin B, itraconazole, voriconazole and posaconazole (SCH 56592). (n.d.). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Polyene-Based Derivatives with Antifungal Activities. (2024). MDPI. Retrieved from [Link]

  • Itraconazole, Minimum inhibitory concentration, Trichophyton mentagrophytes, Trichophyton violaceum, Voriconazole. (n.d.). JCDR. Retrieved from [Link]

  • Azoles: Mode of Antifungal Action and Resistance Development. Effect of Miconazole on Endogenous Reactive Oxygen Species Production in Candida albicans. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC. Retrieved from [Link]

  • [Short communication: In vitro activity of amphotericin B with fluconazole or voriconazole combinations against Candida albicans isolates]. (n.d.). PubMed. Retrieved from [Link]

  • Preview CLSI+M27-A3. (n.d.). Scribd. Retrieved from [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). NIH. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Hydroxypyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in the precautionary principle. Pyrazine derivatives, as a class, are known to present potential hazards, including irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, in the absence of specific data, 1-(5-Hydroxypyrazin-2-yl)ethanone must be treated as a hazardous substance.

I. Hazard Characterization and Assessment

Before any disposal activities commence, a thorough hazard assessment is crucial. Based on analogous compounds, the potential hazards of 1-(5-Hydroxypyrazin-2-yl)ethanone are summarized below.

Potential Hazard Description Primary Precautionary Measures
Skin and Eye Irritation Direct contact may cause redness, irritation, and in severe cases, chemical burns.[1][2]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][4]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing or shortness of breath.[1][2]Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Flammability While the flammability of this specific compound is unconfirmed, related pyrazine compounds can be flammable solids or liquids.[2][6]Keep away from heat, sparks, open flames, and other ignition sources.[4][6]
Toxicity The toxicological properties have not been fully investigated. However, many organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.Avoid direct contact and ingestion. Wash hands thoroughly after handling.[4][5]

This initial assessment dictates that all waste streams containing 1-(5-Hydroxypyrazin-2-yl)ethanone must be managed as hazardous waste.

II. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically compatible container for all waste contaminated with 1-(5-Hydroxypyrazin-2-yl)ethanone.

  • Solid Waste:

    • Place contaminated consumables such as gloves, weighing papers, and paper towels into a designated solid waste container.

    • This container should be a robust, sealable plastic bag or a rigid container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect all liquid waste containing 1-(5-Hydroxypyrazin-2-yl)ethanone, including reaction mother liquors and solvent rinses, in a separate, chemically resistant (e.g., HDPE or glass) container.

    • Do not mix with other waste streams unless their compatibility has been verified.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Container Management:

  • Compatibility: Ensure the container material is compatible with the waste. For instance, do not store corrosive materials in metal containers.

  • Integrity: Use containers that are in good condition, free from leaks or damage.[7]

  • Closure: Keep waste containers securely closed except when adding waste.[8] This minimizes the release of vapors and prevents spills.

III. Labeling and Documentation

Accurate labeling is a regulatory requirement and a critical safety communication tool.

Labeling Requirements:

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(5-Hydroxypyrazin-2-yl)ethanone" and any other constituents of the waste stream.

  • The approximate percentage of each component.

  • The specific hazards associated with the waste (e.g., "Irritant," "Flammable Solid").

  • The date on which the waste was first added to the container (accumulation start date).

IV. On-Site Accumulation and Storage

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Location: Store waste containers in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Segregation: Store containers of 1-(5-Hydroxypyrazin-2-yl)ethanone waste segregated from incompatible materials, such as strong oxidizing agents or acids.[4]

  • Time Limits: Adhere to regulatory time limits for waste accumulation. The EPA sets different limits for large and small quantity generators.[9]

V. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(5-Hydroxypyrazin-2-yl)ethanone.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Generate Waste Containing 1-(5-Hydroxypyrazin-2-yl)ethanone B->C D Solid Waste (Gloves, Paper Towels) C->D Solid E Liquid Waste (Solvents, Mother Liquor) C->E Liquid F Sharps Waste (Needles, Glassware) C->F Sharps G Place in Labeled, Compatible Container D->G E->G F->G H Label Container: 'Hazardous Waste', Contents, Hazards, Date G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Pickup by Licensed Hazardous Waste Vendor I->J K Maintain Disposal Records J->K

Caption: Disposal workflow for 1-(5-Hydroxypyrazin-2-yl)ethanone.

VI. Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is critical to mitigate potential hazards.

Protocol for a Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: If it is a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10][11]

  • Absorption: For liquid spills, gently cover the spill with the absorbent material, working from the outside in.[10] For solid spills, carefully sweep up the material, avoiding the creation of dust.[5]

  • Collection: Place the absorbed material or swept solids into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

For large spills or spills outside of a containment area, evacuate the immediate area and contact your institution's EHS or emergency response team.

VII. Final Disposal

The ultimate disposal of 1-(5-Hydroxypyrazin-2-yl)ethanone waste must be conducted by a licensed hazardous waste disposal company.[2][4] These companies are equipped to handle and transport hazardous materials according to strict federal and local regulations. Maintain all records of waste manifests and disposal certificates as required by your institution and regulatory agencies.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Hazardous Waste and Disposal. American Chemical Society. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Retrieved from [Link]

  • Safety Data Sheet - 1-(4-Hydroxypiperidin-1-yl)ethanone. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • natural pyrazines 18 - Safety Data Sheet. Axxence Aromatic GmbH. Retrieved from [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA Journal. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. University of Cambridge. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-(5-Hydroxypyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(5-Hydroxypyrazin-2-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] As a member of the pyrazinone family, which is prevalent in many biologically active molecules, understanding its safe handling is critical for both procedural success and regulatory compliance.[2] This document moves beyond a simple checklist, offering a framework for risk assessment and operational planning rooted in established safety principles.

Hazard Identification and Risk Assessment: A Proactive Approach

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][5]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure. These controls are designed to isolate the handler from the chemical hazard.

  • Ventilation: All handling of solid 1-(5-Hydroxypyrazin-2-yl)ethanone and its solutions should be conducted in a certified chemical fume hood to control airborne concentrations.[6] Good general laboratory ventilation is also essential.[7]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the recommended PPE for various laboratory operations involving 1-(5-Hydroxypyrazin-2-yl)ethanone.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer of Solid Safety glasses with side shields or chemical splash goggles.[5][7] A face shield may be necessary for larger quantities.[8]Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[5][8]Laboratory coat.A NIOSH-approved respirator with a particulate filter may be required if engineering controls are insufficient or for large-scale operations.[6][7]
Solution Preparation and Handling Chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile).[5]Laboratory coat. An apron or coveralls may be necessary to prevent skin contact.[7]Not typically required if performed in a fume hood.
Reaction Quenching and Workup Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).Laboratory coat and a chemical-resistant apron.Not typically required if performed in a fume hood.

Procedural Guidance for Safe Handling and Disposal

Adherence to a standardized protocol is essential for minimizing risk. The following step-by-step procedures provide a framework for the safe handling and disposal of 1-(5-Hydroxypyrazin-2-yl)ethanone.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is readily available and in good condition.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

Disposal Plan

All waste containing 1-(5-Hydroxypyrazin-2-yl)ethanone, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container.

  • Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[5] Do not discharge into drains or rivers.[5]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7][10] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of 1-(5-Hydroxypyrazin-2-yl)ethanone, from initial assessment to the completion of the task.

SafeHandlingWorkflow Workflow for Safe Handling of 1-(5-Hydroxypyrazin-2-yl)ethanone cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase cluster_emergency Emergency Response start Start: Task Involving 1-(5-Hydroxypyrazin-2-yl)ethanone assess_hazards Assess Hazards (Review this Guide and SDS of Analogs) start->assess_hazards check_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) assess_hazards->check_controls select_ppe Select Appropriate PPE (Based on Task) check_controls->select_ppe handle_compound Handle Compound (Weighing, Solution Prep, etc.) select_ppe->handle_compound monitor Monitor for Spills or Exposure handle_compound->monitor exposure_response Follow Exposure First Aid Procedures handle_compound->exposure_response If Exposure Occurs spill Spill Occurs monitor->spill Yes no_spill No Spill monitor->no_spill No spill_response Follow Spill Response Protocol spill->spill_response decontaminate Decontaminate Work Area no_spill->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Task wash_hands->end spill_response->decontaminate

Caption: A flowchart outlining the key decision points and actions for the safe handling of 1-(5-Hydroxypyrazin-2-yl)ethanone.

References

  • Chemical Management. (n.d.). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. (2023, March 13).
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone.
  • Chemos GmbH & Co. KG. (2024, April 24). Safety Data Sheet: 2-butoxyethanol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04714.
  • MySkinRecipes. (n.d.). 1-(5-Hydroxypyrazin-2-yl)ethanone.
  • ResearchGate. (n.d.). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Martínez, A., et al. (2022). 2(1H)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Hydroxypyrazin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Hydroxypyrazin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.